Technical Documentation Center

7,7-difluorospiro[3.5]nonane-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7,7-difluorospiro[3.5]nonane-2-carbaldehyde
  • CAS: 2639448-82-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural and NMR Spectral Analysis of 7,7-Difluorospirononane-2-carbaldehyde

Technical Whitepaper: Structural and NMR Spectral Analysis of 7,7-Difluorospiro[1]nonane-2-carbaldehyde Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural and NMR Spectral Analysis of 7,7-Difluorospiro[1]nonane-2-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

The exploration of novel spirocyclic scaffolds has become a cornerstone of modern drug discovery, driven by the need to escape the "flatland" of traditional planar heterocycles. 7,7-difluorospirononane-2-carbaldehyde (CAS: 2639448-82-9) represents a highly versatile, conformationally restricted building block[1]. By fusing a cyclobutane ring to a gem-difluorinated cyclohexane ring via a single spiro carbon, this molecule offers unique spatial vectors for structure-activity relationship (SAR) optimization[2].

The gem-difluoro moiety serves as a metabolically stable bioisostere for oxygen or carbonyl groups, modulating lipophilicity (logP) without introducing significant steric bulk[3]. Meanwhile, the C2-carbaldehyde provides a reactive handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations). This guide provides a comprehensive, field-proven reference for the structural dynamics and Nuclear Magnetic Resonance (NMR) characterization of this molecule.

Structural & Conformational Dynamics

To accurately interpret the NMR spectra of 7,7-difluorospirononane-2-carbaldehyde, one must first understand the causality behind its conformational behavior.

The spirononane system consists of a rigid, slightly puckered cyclobutane ring orthogonal to a cyclohexane chair. The presence of the gem-difluoro group at the C7 position (para to the spiro carbon) introduces distinct axial and equatorial fluorine environments[4]. However, the energy barrier for the chair-chair interconversion of the cyclohexane ring is relatively low ( ΔG‡≈10 kcal/mol).

Because the cyclobutane ring is symmetric with respect to the plane bisecting C2 and C4, the two resulting chair conformations are thermodynamically degenerate. At standard room temperature (298 K), this rapid interconversion ( k>104 s−1 ) averages the axial and equatorial positions of the cyclohexane protons and fluorine atoms[4].

ConformationalDynamics A Chair Conformer A (CF₂: F_axial, F_equatorial) B Chair Conformer B (CF₂: F_equatorial, F_axial) A->B Rapid Chair Inversion (k > 10⁴ s⁻¹ at 298K)

Conformational chair-chair interconversion leading to NMR signal averaging.

Theoretical & Empirical NMR Data Reference

The following spectral data is synthesized from foundational empirical rules for gem-difluorocyclohexanes[4][5] and spirocyclic systems.

¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

The ¹H NMR spectrum is defined by the plane of symmetry passing through C2, C4, and C7. While the rapid chair inversion averages the cyclohexane protons, the cyclobutane protons at C1 and C3 are diastereotopic (cis vs. trans relative to the aldehyde group), resulting in complex multiplet splitting.

Position / AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz) / Notes
-CHO (Aldehyde)9.75d (or br s)1H 3J≈1.5 Hz. Coupled to C2-H.
C2-H (Cyclobutane)3.10 – 3.25m1HComplex multiplet due to coupling with C1/C3 protons and -CHO.
C1-H, C3-H (Cyclobutane)2.15 – 2.40m4HDiastereotopic AB system; cis/trans to aldehyde.
C6-H, C8-H (Cyclohexane)1.90 – 2.10m4HAdjacent to CF₂. Averaged by ring inversion.
C5-H, C9-H (Cyclohexane)1.60 – 1.80m4HAdjacent to spiro C4. Averaged by ring inversion.
¹⁹F NMR Spectral Data (376 MHz, CDCl₃, 298 K)

In a conformationally locked system, geminal fluorines appear as an AB quartet with a large geminal coupling constant ( 2JFF​≈240 Hz). However, due to the rapid interconversion shown in the diagram above, the ¹⁹F NMR spectrum of this compound at room temperature resolves into a time-averaged single resonance[4].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz) / Notes
C7-F₂ -96.0 to -100.0quintet2F 3JHF​≈14.0 Hz. Coupled to four adjacent protons (C6, C8).

Note: The chemical shift for 1,1-difluorocyclohexane averages to approximately -98.5 ppm at room temperature[5]. The spiro-fusion at C4 exerts negligible electronic effects on the C7 chemical shift.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology required to acquire high-fidelity ¹H and ¹⁹F NMR spectra for fluorinated spirocycles[3].

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of 7,7-difluorospirononane-2-carbaldehyde. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Fluorine Referencing (Optional but Recommended): Add 1-2 μ L of Trichlorofluoromethane (CFCl₃) or Fluorobenzene to the tube as an internal ¹⁹F standard. (CFCl₃ is set to 0.00 ppm; Fluorobenzene is set to -113.15 ppm)[3].

  • Probe Tuning: Insert the 5 mm NMR tube into the spectrometer. Tune and match the probe specifically for ¹H (e.g., 400 MHz) and ¹⁹F (e.g., 376 MHz) frequencies to maximize the signal-to-noise ratio.

  • Shimming & Locking: Lock the magnetic field to the deuterium signal of the CDCl₃ solvent. Perform automated Z-axis gradient shimming to ensure optimal magnetic field homogeneity (target a TMS peak width at half-height of < 1.0 Hz).

  • Data Acquisition (¹H): Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 to 32 transients.

  • Data Acquisition (¹⁹F): Execute a standard 1D fluorine pulse sequence. Critical Causality: Fluorine nuclei often exhibit longer longitudinal relaxation times ( T1​ ) than protons. Set the relaxation delay (D1) to ≥3 seconds to ensure quantitative integration. Acquire 64 to 128 transients.

  • Processing: Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹⁹F. Phase and baseline correct the spectra manually.

NMRWorkflow Step1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl₃ Step2 2. Internal Standardization TMS (¹H) & CFCl₃ (¹⁹F) Step1->Step2 Step3 3. Probe Tuning & Matching ¹H (400 MHz), ¹⁹F (376 MHz) Step2->Step3 Step4 4. Shimming & Locking Z-axis gradient shimming Step3->Step4 Step5 5. Data Acquisition D1 = 2-5s, 30° pulse angle Step4->Step5 Step6 6. Spectral Processing Fourier Transform & Phasing Step5->Step6

Step-by-step experimental workflow for high-resolution 1H and 19F NMR acquisition.

Applications in Drug Development

The incorporation of the 7,7-difluorospirononane motif into pharmacophores is highly strategic. The spirocyclic nature restricts the conformational flexibility of the attached functional groups, which can significantly reduce the entropic penalty upon binding to a target protein[2]. Furthermore, the gem-difluoro group acts as a metabolic shield against Cytochrome P450-mediated oxidation at the otherwise vulnerable cyclohexane positions[3].

When utilizing the C2-carbaldehyde in synthesis, chemists should be aware of the inherent diastereoselectivity that may arise during nucleophilic additions to the aldehyde, governed by the steric bulk of the adjacent spiro-fused cyclohexane ring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164586, 1,1-Difluorocyclohexane. Retrieved from[Link]

  • Sudmeier, J. L., et al. (1968). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society. Retrieved from[Link]

  • Kubyshkin, V. S., et al. (2020). Deoxofluorination of (Hetero)aromatic Acids. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability Profile of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Derivatives

Introduction: Navigating the Metabolic Gauntlet with Advanced Scaffolds In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A principal determinant of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Metabolic Gauntlet with Advanced Scaffolds

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A principal determinant of a drug's in vivo fate is its metabolic stability—the susceptibility to biotransformation by the body's enzymatic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, short duration of action, and the formation of potentially toxic metabolites, all of which are common causes of clinical trial failures.[1][2] Consequently, a proactive and predictive understanding of a compound's metabolic profile is paramount during the lead optimization phase.

This guide provides a comprehensive technical overview of the anticipated metabolic stability of a novel chemical class: 7,7-difluorospiro[3.5]nonane-2-carbaldehyde derivatives . These structures are emblematic of contemporary medicinal chemistry, combining a three-dimensional, Fsp³-rich spirocyclic core with strategic fluorine substitution and a reactive aldehyde functional group. The spirocyclic framework is often employed to "escape from flatland," enhancing properties like solubility and metabolic stability while providing novel intellectual property.[3][4]

This document moves beyond a mere listing of protocols. It serves as a predictive framework, grounded in established biochemical principles, to guide researchers in designing experiments, interpreting data, and making informed decisions to engineer metabolically robust drug candidates from this promising chemical series. We will dissect the molecule into its core components, predict its metabolic fate based on the known functions of major drug-metabolizing enzymes, and provide detailed, field-proven methodologies for its empirical assessment.

Chapter 1: Deconstructing the Molecule: A Triumvirate of Structural Features

The metabolic profile of any molecule is dictated by its constituent parts. The 7,7-difluorospiro[3.5]nonane-2-carbaldehyde scaffold presents three key features that will govern its interaction with metabolic enzymes.

The Spiro[3.5]nonane Core: A Bastion of Stability

The incorporation of spirocyclic systems is a deliberate strategy to enhance drug-like properties.[5][6] By increasing the fraction of sp³-hybridized carbons, these rigid, three-dimensional scaffolds can:

  • Improve Physicochemical Properties: Often leading to increased aqueous solubility and decreased lipophilicity compared to flatter aromatic systems.[4][7]

  • Enhance Metabolic Stability: The rigid conformation can lock the molecule in a state that is a poor fit for the active sites of metabolizing enzymes, particularly Cytochrome P450s (CYPs).[6][7] Furthermore, the saturated carbon framework lacks the electron-rich aromatic rings susceptible to CYP-mediated hydroxylation.[8]

The Gem-Difluoro Group: A Metabolic Shield

Fluorine substitution is a cornerstone of modern medicinal chemistry, primarily used to block sites of metabolism.[9] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative cleavage by CYP enzymes.[8][10]

In this scaffold, the 7,7-difluoro substitution serves as a powerful metabolic shield. The C-7 position, a tertiary carbon, would otherwise be a prime candidate for aliphatic hydroxylation. By replacing the C-H bond with two C-F bonds, this metabolic pathway is effectively blocked, forcing enzymes to interact with other, more labile parts of the molecule. While metabolic defluorination can occur with certain motifs, gem-difluoroalkanes are generally considered to be highly stable.[9][11]

The Aldehyde Functionality: The Primary Metabolic Hotspot

While the core scaffold is designed for stability, the carbaldehyde group is an inherently reactive functional group and represents the most probable site of initial metabolic attack. Its biotransformation is primarily governed by two competing pathways: oxidation and reduction.

  • Oxidation to Carboxylic Acid: This is a very common metabolic route for aldehydes. Several enzyme families can catalyze this transformation:

    • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme with broad substrate specificity for aldehydes and nitrogen-containing heterocycles.[12][13] AO is highly expressed in the liver and can significantly contribute to the clearance of drugs, making it an enzyme of increasing importance in drug discovery.[14][15]

    • Cytochrome P450 (CYP) Enzymes: While best known for hydroxylation reactions, many CYP isozymes are also capable of oxidizing aldehydes to carboxylic acids.[16][17][18]

    • Aldehyde Dehydrogenases (ALDHs): A family of NAD(P)⁺-dependent enzymes that efficiently oxidize a wide range of endogenous and xenobiotic aldehydes.[19]

  • Reduction to Primary Alcohol: The alternative pathway is the reduction of the aldehyde to its corresponding primary alcohol. This reaction is primarily catalyzed by:

    • Aldo-Keto Reductases (AKRs): A large superfamily of NAD(P)H-dependent oxidoreductases found in the cytosol.

    • Cytochrome P450 (CYP) Enzymes: Under certain conditions, some CYPs can also catalyze the reduction of aldehydes.[16][17]

Given its enzymatic promiscuity, the aldehyde group is the molecular "Achilles' heel" and the primary focus for metabolic stability assessment.

Chapter 2: Predicted Metabolic Pathways

Based on the analysis of the structural components, a primary metabolic map for 7,7-difluorospiro[3.5]nonane-2-carbaldehyde derivatives can be predicted. The aldehyde will be rapidly converted to either the corresponding carboxylic acid or primary alcohol. These Phase I metabolites can then undergo subsequent Phase II conjugation reactions, such as glucuronidation of the alcohol or acid, to facilitate excretion.

G cluster_0 Metabolic Fate of the Aldehyde Moiety Parent 7,7-Difluorospiro[3.5]nonane -2-carbaldehyde Derivative Acid Carboxylic Acid Metabolite Parent->Acid Oxidation (AO, CYP, ALDH) Alcohol Primary Alcohol Metabolite Parent->Alcohol Reduction (AKR, CYP) Acid_Conj Acid Glucuronide (Phase II) Acid->Acid_Conj UGTs Alcohol_Conj Alcohol Glucuronide (Phase II) Alcohol->Alcohol_Conj UGTs

Predicted metabolic pathways for the title compounds.

Chapter 3: A Validated Framework for Experimental Evaluation

A tiered, multi-system approach is essential to accurately determine the metabolic stability of these aldehyde-containing compounds and identify the enzymes responsible. Comparing results from different in vitro systems is a powerful diagnostic tool.

G cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound Microsomes Liver Microsomes Assay (CYP, UGT activity) Start->Microsomes S9 Liver S9 Assay (CYP, UGT, AO, other cytosolic) Start->S9 Hepatocytes Hepatocytes Assay (Gold Standard: All enzymes + transporters) Start->Hepatocytes Data_Microsomes CYP-Mediated Metabolism Data Microsomes->Data_Microsomes Data_S9 Total Phase I/II Metabolism Data S9->Data_S9 Data_Hepatocytes Cellular Metabolism & Transport Data Hepatocytes->Data_Hepatocytes Analysis Calculate t½, CLint Compare Profiles Data_Microsomes->Analysis Data_S9->Analysis Data_Hepatocytes->Analysis Conclusion Identify Key Metabolizing Enzymes Predict In Vivo Clearance Analysis->Conclusion

Recommended workflow for assessing metabolic stability.
Protocol: Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolism but has a critical blind spot for this chemical class.

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum, containing the majority of CYP enzymes and UDP-glucuronosyltransferases (UGTs).[2][20] This assay is excellent for identifying liabilities related to CYP-mediated oxidation/reduction. However, it lacks the soluble cytosolic enzymes, most notably Aldehyde Oxidase (AO). [21][22] A compound that is stable in this assay could still be rapidly cleared in vivo by AO.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Pre-incubation: In a 96-well plate, combine the microsomal suspension with the test compound (final concentration 1 µM). Include positive controls (e.g., testosterone, a high-clearance CYP substrate) and negative controls (heat-inactivated microsomes). Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYPs).

    • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Protocol: Liver S9 Fraction Stability Assay

This assay provides a more complete picture of hepatic metabolism.

  • Causality: The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate. It contains both the microsomal and the cytosolic fractions.[23] Therefore, it includes CYPs, UGTs, and cytosolic enzymes like AO, AKRs, and sulfotransferases (SULTs).[20] This assay is critical for aldehyde-containing compounds as it will capture metabolism by both CYPs and AO.

  • Methodology:

    • Preparation: Similar to the microsomal assay, but use S9 fraction (e.g., 1 mg/mL protein concentration).

    • Cofactor Consideration: To assess the full metabolic potential, incubations should be run with a full complement of cofactors: an NADPH-regenerating system (for CYPs), UDPGA (for UGTs), and PAPS (for SULTs). For this specific chemical class, running a condition with only buffer (no added cofactors) is also informative, as AO does not require an external cofactor, using molecular oxygen instead.[21]

    • Procedure: The pre-incubation, initiation, sampling, and analysis steps are analogous to the microsomal protocol.

Protocol: Hepatocyte Stability Assay

This is the "gold standard" in vitro system.

  • Causality: Intact hepatocytes contain the full complement of metabolic enzymes and cofactors at physiologically relevant concentrations, along with functional uptake and efflux transporters.[2][20] This system provides the most comprehensive and predictive data on a compound's intrinsic clearance, integrating metabolism and membrane transport.

  • Methodology:

    • Preparation: Use cryopreserved, plateable primary hepatocytes from the desired species (e.g., human, rat). Thaw and plate according to the supplier's protocol. Allow cells to form a monolayer (typically 4-6 hours).

    • Incubation: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (final concentration 1 µM).

    • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample both the cell medium and the cell lysate (after washing and lysing the monolayer). This allows for monitoring both the disappearance of the parent compound and the appearance of metabolites.

    • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard and process for LC-MS/MS analysis as described previously.

Diagnostic Interpretation: Pinpointing the Culprit

By comparing the results, the primary metabolic pathway can be elucidated:

  • Stable in Microsomes, Unstable in S9/Hepatocytes: This is a classic signature of metabolism by a cytosolic enzyme, most likely Aldehyde Oxidase (AO) .[21]

  • Unstable in Microsomes, S9, and Hepatocytes: This suggests metabolism is primarily driven by CYP enzymes .

  • Discrepancy between S9 and Hepatocytes: This may indicate a role for cellular transport (uptake or efflux) in modulating access to the intracellular enzymes.

Chapter 4: Data Analysis and Structure-Metabolism Relationships (SMR)

The goal of these experiments is to generate quantitative data to guide drug design.

Key Parameters

From the LC-MS/MS data (peak area ratio of analyte/internal standard), the following parameters are calculated:

  • Percent Remaining: (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

  • Half-Life (t½): Determined from the slope (k) of the natural log of Percent Remaining vs. time plot. t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The fundamental parameter describing the maximal metabolic capacity of the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / 10⁶ cells)

Data Summary & SMR Insights

Presenting data in a tabular format allows for easy comparison and the development of Structure-Metabolism Relationships (SMR).

Compound IDR¹ GroupMicrosomal t½ (min)S9 t½ (min)Hepatocyte t½ (min)Predicted Primary Metabolizing Enzyme
XYZ-001 -H> 601512Aldehyde Oxidase
XYZ-002 -CH₃> 602522Aldehyde Oxidase
XYZ-003 -CF₃> 605550Aldehyde Oxidase
XYZ-004 -Phenyl28108CYP & AO

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer:

  • The aldehyde is a major liability, primarily cleared by a cytosolic enzyme (likely AO).

  • Adding small steric bulk near the aldehyde (XYZ-002) may slightly slow metabolism.

  • Adding a strong electron-withdrawing group (XYZ-003) significantly reduces the rate of AO-mediated metabolism, a known strategy for mitigating AO liability.[24]

  • Adding an aromatic ring (XYZ-004) introduces a new site for CYP-mediated metabolism (arene hydroxylation), creating a dual-enzyme clearance pathway.

Chapter 5: Strategies for Modulating Metabolic Stability

If the aldehyde proves to be too metabolically labile, its modification or replacement is the most logical next step. Bioisosteric replacement is a powerful strategy to maintain desired pharmacology while improving ADME properties.[25][26]

Bioisosteric Replacement of the Aldehyde

The goal is to replace the aldehyde with a group that can mimic its key interactions (e.g., as a hydrogen bond acceptor) but is metabolically more stable.

  • Nitriles (-C≡N): A common aldehyde/ketone bioisostere. The nitrile is sterically smaller and electronically different but can still act as a hydrogen bond acceptor. It is generally much more resistant to metabolism.

  • Oxetanes: These four-membered cyclic ethers are excellent bioisosteres for carbonyls.[7][27] They maintain a similar steric profile and act as strong hydrogen bond acceptors while significantly increasing Fsp³ character and metabolic stability.

  • Heterocycles: Small, five-membered heterocycles such as oxazoles, isoxazoles, or 1,2,4-oxadiazoles can be effective aldehyde replacements. They are typically metabolically stable and can present hydrogen bond acceptors in defined vectors.[25]

  • Trifluoromethyl Alcohol (-C(CF₃)OH): Reduction of the aldehyde to the alcohol followed by trifluoromethylation can produce a stable alcohol that is resistant to further oxidation due to the strong electron-withdrawing effect of the CF₃ group.

The choice of bioisostere is context-dependent and must be guided by the specific pharmacophore requirements of the biological target.[28]

Conclusion

The 7,7-difluorospiro[3.5]nonane-2-carbaldehyde chemical series represents a modern approach to scaffold design, balancing novelty and drug-like properties. While the difluorinated spirocyclic core is engineered for metabolic robustness, the aldehyde functional group serves as a predictable and significant metabolic liability. The primary clearance pathways are anticipated to be oxidation to a carboxylic acid and reduction to an alcohol, catalyzed by a combination of cytosolic (AO, AKRs) and microsomal (CYPs) enzymes.

A definitive assessment of this liability requires a multi-system in vitro approach. Direct comparison of stability in liver microsomes, S9 fractions, and intact hepatocytes is a scientifically rigorous and self-validating system to not only quantify clearance but also to identify the responsible enzyme classes. Should the aldehyde's metabolic rate prove too high, a range of validated bioisosteric replacements are available to medicinal chemists to rationally design next-generation compounds with an improved pharmacokinetic profile, paving the way for the development of a successful clinical candidate.

References

  • Aldehyde oxidase - Wikipedia.
  • Involvement of Aldehyde Oxidase (AOXs)
  • Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PhoenixBio.
  • The role of aldehyde oxidase in drug metabolism - Taylor & Francis.
  • Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed.
  • Application Notes and Protocols for Tracing Metabolic Pathways with 4-Fluorobenzaldehyde-d4 - Benchchem.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online.
  • Spirocycles in Drug Discovery - Sygn
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Royal Society of Chemistry.
  • Aldehyde Reduction by Cytochrome P450 - PMC - NIH.
  • Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - ACS Public
  • Aldehyde Oxidase Stability Assay - Domainex.
  • Metabolic Stability - Frontage Labor
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH.
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - WuXi AppTec Content.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - New England DMDG.
  • In Vitro Metabolic Stability - Cre
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC.
  • Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs.
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchG
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Public
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Bioisosterism: A Rational Approach in Drug Design - ACS Public
  • The role of bioisosterism in modern drug design: Current applic
  • Cytochrome P450 Mechanism B Major Types of P450 oxid
  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase.
  • Metabolic products and pathways of fluorotelomer alcohols in isolated rat hep
  • Breaking C-F bonds in drugs - Hypha Discovery.
  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - ACS Public
  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews.
  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery - Benchchem.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

Foundational

literature review of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde synthesis pathways

Comprehensive Synthesis Pathway for 7,7-Difluorospiro[1]nonane-2-carbaldehyde Executive Summary & Chemical Significance In modern medicinal chemistry, the incorporation of high-sp³ character scaffolds is a proven strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Synthesis Pathway for 7,7-Difluorospiro[1]nonane-2-carbaldehyde

Executive Summary & Chemical Significance

In modern medicinal chemistry, the incorporation of high-sp³ character scaffolds is a proven strategy to improve the pharmacokinetic properties of drug candidates. Spirocyclic systems, in particular, offer rigid, three-dimensional structures that serve as excellent bioisosteres for flat aromatic rings, altering lipophilicity and improving metabolic stability[1].

The compound 7,7-difluorospiro[2]nonane-2-carbaldehyde (CAS: 2639448-82-9) represents a highly specialized building block[3]. The gem-difluoro substitution on the cyclohexane ring acts as a metabolic shield against cytochrome P450-mediated oxidation, while the spiro-fused cyclobutane ring projects the reactive carbaldehyde group into a precisely defined vector space. This in-depth technical guide provides a self-validating, highly optimized 7-step synthetic protocol to construct this complex architecture from readily available starting materials.

Retrosynthetic Analysis & Strategy

The synthesis of spiro[2]nonane derivatives typically requires the construction of one ring upon a pre-existing cyclic core[4]. Attempting a direct [2+2] cycloaddition to form the cyclobutane ring often yields poor regioselectivity and requires unstable ketene intermediates.

Retrosynthesis A 7,7-difluorospiro[3.5]nonane -2-carbaldehyde B 7,7-difluorospirononane -2-carboxylic acid A->B Oxidation (Retrosynthetic) C 1,1-bis(bromomethyl)- 4,4-difluorocyclohexane + Diethyl Malonate B->C Spirocyclization & Decarboxylation D 4,4-difluoro cyclohexanecarbaldehyde C->D Tollens' Reaction E 4,4-difluoro cyclohexanone D->E Wittig Homologation

Figure 1: Retrosynthetic disconnection of 7,7-difluorospiro[2]nonane-2-carbaldehyde.

Step-by-Step Experimental Methodologies

Phase 1: Core Functionalization

Step 1: Wittig Homologation Causality: To install the necessary carbon atom for the spiro center, we must homologate the ketone to an aldehyde.

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C under N₂.

  • Add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 min until a deep red ylide forms.

  • Add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Warm to room temperature (RT) and stir for 4 h.

  • Quench with water, extract with EtOAc, and concentrate.

  • Hydrolyze the resulting enol ether by stirring in THF/2M HCl (1:1) for 2 h at RT to yield 4,4-difluorocyclohexanecarbaldehyde .

Step 2: Tollens' Reaction (Crossed Cannizzaro) Causality: Standard enolate alkylation is sterically hindered. The Tollens' reaction elegantly utilizes the single α-proton for an aldol addition with formaldehyde, immediately followed by a Cannizzaro reduction to yield the diol in one pot.

  • Dissolve 4,4-difluorocyclohexanecarbaldehyde in EtOH.

  • Add an excess of 37% aqueous formaldehyde (4.0 eq).

  • Dropwise add 2M NaOH (2.5 eq) while maintaining the temperature below 30 °C. Stir for 12 h.

  • Neutralize, extract with EtOAc, and crystallize to isolate (4,4-difluorocyclohexane-1,1-diyl)dimethanol .

Step 3: Activation via Halogenation

  • Dissolve the diol in anhydrous DCM with triethylamine (3.0 eq) at 0 °C.

  • Add methanesulfonyl chloride (2.5 eq) dropwise. Stir for 2 h to form the bis-mesylate.

  • Evaporate DCM, redissolve in acetone, and add LiBr (5.0 eq). Reflux for 6 h to yield 1,1-bis(bromomethyl)-4,4-difluorocyclohexane .

Phase 2: Spirocyclization

Causality: Diethyl malonate acts as a highly efficient 1,3-dinucleophile. Under basic conditions, it undergoes sequential S_N2 displacements of the primary bromides, snapping the cyclobutane ring shut to form the spiro[2]nonane architecture[4].

Workflow Step1 1. Deprotonation Add NaOEt to Diethyl Malonate in anhydrous EtOH (0 °C) Step2 2. Alkylation Dropwise addition of bis-bromide intermediate Step1->Step2 Step3 3. Spirocyclization Reflux at 80 °C for 16 h Step2->Step3 Step4 4. Workup Quench with NH4Cl (aq), Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the critical spirocyclization phase.

Step 4: Malonate Alkylation

  • Freshly prepare NaOEt by dissolving Na metal (2.2 eq) in anhydrous EtOH.

  • Add diethyl malonate (1.0 eq) at 0 °C and stir for 30 min.

  • Slowly add 1,1-bis(bromomethyl)-4,4-difluorocyclohexane (1.0 eq) in EtOH.

  • Reflux the mixture at 80 °C for 16 h. Quench with saturated NH₄Cl, extract, and purify to isolate diethyl 7,7-difluorospiro[2]nonane-2,2-dicarboxylate .

Phase 3: Functional Group Elaboration

Step 5: Hydrolysis and Decarboxylation Causality: The geminal diester must be reduced to a single functional group. Saponification followed by thermal decarboxylation achieves this selectively[5].

  • Reflux the diester in 2M NaOH (EtOH/H₂O) for 4 h. Acidify with HCl to precipitate the dicarboxylic acid.

  • Heat the neat dicarboxylic acid to 160 °C under a slight vacuum until CO₂ evolution ceases (approx. 2 h), yielding 7,7-difluorospiro[2]nonane-2-carboxylic acid .

Step 6: Reduction to Alcohol

  • Dissolve the carboxylic acid in anhydrous THF at 0 °C.

  • Slowly add BH₃·THF complex (1.5 eq). Stir at RT for 4 h.

  • Carefully quench with MeOH, concentrate, and partition between EtOAc and 1M NaOH to yield (7,7-difluorospiro[2]nonan-2-yl)methanol .

Step 7: Controlled Oxidation Causality: Dess-Martin Periodinane (DMP) is chosen over Jones reagent to strictly prevent over-oxidation back to the carboxylic acid.

  • Dissolve the primary alcohol in anhydrous DCM at 0 °C.

  • Add DMP (1.2 eq) portion-wise. Stir for 2 h.

  • Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the final product: 7,7-difluorospiro[2]nonane-2-carbaldehyde [6].

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative yields and optimization parameters for each step of the synthesis. Maintaining strict anhydrous conditions during Steps 1, 4, 6, and 7 is critical for maximizing throughput.

StepReaction TypeKey ReagentsTemp / TimeTypical YieldKey Optimization Metric
1 Wittig HomologationPh₃PCH₂OMeCl, KOtBu0 °C to RT, 4 h82%Use strictly anhydrous THF to prevent ylide quenching.
2 Tollens' ReactionHCHO (aq), NaOHRT, 12 h75%Control exotherm during NaOH addition to prevent polymerization.
3 HalogenationMsCl, Et₃N; then LiBrRT to 60 °C, 6 h88%Ensure complete mesylation before LiBr addition.
4 SpirocyclizationDiethyl malonate, NaOEt80 °C, 16 h65%High dilution favors intramolecular cyclization over oligomerization.
5 DecarboxylationNaOH; then 160 °C heat160 °C, 2 h70%Monitor CO₂ evolution; stop heating immediately when bubbling ceases.
6 ReductionBH₃·THF0 °C to RT, 4 h90%Quench slowly with MeOH to manage vigorous H₂ gas release.
7 OxidationDess-Martin Periodinane0 °C to RT, 2 h85%Use Na₂S₂O₃ wash to completely remove iodine byproducts.

Conclusion

The synthesis of 7,7-difluorospiro[2]nonane-2-carbaldehyde requires precise orchestration of carbon-carbon bond formation and functional group interconversions. By utilizing a highly controlled malonate spirocyclization and selective redox chemistry, researchers can reliably produce this sterically demanding, metabolically stable bioisostere for advanced drug discovery campaigns.

References

  • PubChem. "Spiro(3.5)nonane-2-carbaldehyde | C10H16O | CID 105429804". National Institutes of Health. URL:[Link][6]

  • Chemical Reviews. "Decarboxylative Halogenation of Organic Compounds". American Chemical Society. URL:[Link][5]

Sources

Exploratory

7,7-Difluorospirononane-2-carbaldehyde: Exact Mass, Molecular Weight, and Applications in Modern Drug Discovery

7,7-Difluorospiro[1]nonane-2-carbaldehyde: Exact Mass, Molecular Weight, and Applications in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

7,7-Difluorospiro[1]nonane-2-carbaldehyde: Exact Mass, Molecular Weight, and Applications in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds has become a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7,7-difluorospiro[1]nonane-2-carbaldehyde (CAS: 2639448-82-9) exemplifies this paradigm shift [1]. As a highly specialized building block, it combines the rigid, three-dimensional architecture of a spirocycle with the metabolic shielding of a gem-difluoro group and the synthetic versatility of a carbaldehyde handle.

This technical guide provides an in-depth analysis of its physicochemical properties—specifically its exact mass and molecular weight—and outlines its structural rationale, synthetic utility, and analytical characterization protocols for researchers and drug development professionals.

Physicochemical Profiling

Understanding the precise mass metrics of a building block is critical for high-resolution mass spectrometry (HRMS) tracking during library synthesis and quality control.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of the elements (reflecting their natural isotopic distribution), the molecular weight is 188.214 g/mol [1].

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (C=12.00000, H=1.007825, F=18.998403, O=15.994915), the exact mass is 188.101271 Da [2]. This value is the primary target for ESI-TOF or Orbitrap HRMS validation.

Table 1: Quantitative Data Summary
PropertyValue
Chemical Name 7,7-difluorospiro[1]nonane-2-carbaldehyde
CAS Registry Number 2639448-82-9
Molecular Formula C₁₀H₁₄F₂O
Molecular Weight 188.214 g/mol
Exact Mass 188.101271 Da
Core Scaffold Spiro[1]nonane

Structural Rationale: The Spirocycle Surge

The incorporation of spirocyclic motifs, such as the spiro[1]nonane core, is a proven strategy to help molecules "escape from flatland" [3]. The structural components of 7,7-difluorospiro[1]nonane-2-carbaldehyde are highly synergistic:

  • Spiro[1]nonane Core: Provides a rigid, linear-like geometry that acts as a bioisostere for phenyl rings or tert-butyl groups. This 3D projection improves aqueous solubility and reduces off-target promiscuity by minimizing flat hydrophobic interactions [4].

  • 7,7-Difluoro Substitution: The gem-difluoro group is strategically positioned on the cyclohexane ring. Fluorine's high electronegativity modulates the pKa of adjacent functional groups in the final drug molecule. More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at what is typically the most metabolically labile site of a cycloalkane.

  • 2-Carbaldehyde Handle: Located on the cyclobutane ring, the aldehyde serves as an electrophilic node for late-stage functionalization, enabling rapid diversification via reductive aminations, Wittig olefinations, or Grignard additions.

G A Spiro[3.5]nonane Core (3D Architecture) D Target Drug Candidate (Enhanced PK/PD) A->D B 7,7-Difluoro Group (Metabolic Stability) B->D C 2-Carbaldehyde (Synthetic Handle) C->D

Caption: Structural components of 7,7-difluorospiro[1]nonane-2-carbaldehyde driving drug design.

Synthetic Utility: Reductive Amination Protocol

The most common application of this building block is the synthesis of secondary or tertiary spirocyclic amines via reductive amination. The following protocol is designed as a self-validating system, ensuring high yield while minimizing side reactions.

Causality in Reagent Selection:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because it is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the starting aliphatic aldehyde to an unwanted spirocyclic alcohol.

  • Solvent: 1,2-Dichloroethane (DCE) is utilized because it provides optimal solubility for both the spirocycle and the reducing agent, while stabilizing the transition state of the iminium reduction.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 7,7-difluorospiro[1]nonane-2-carbaldehyde (1.0 eq) in anhydrous DCE (0.2 M concentration).

  • Amine Addition: Add the target primary or secondary amine (1.2 eq). The slight excess ensures complete consumption of the valuable spirocyclic aldehyde.

  • Catalysis (Optional): If the amine is weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 eq) to facilitate imine/iminium formation.

  • Imine Formation: Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: Monitor via LC-MS or TLC to confirm the disappearance of the aldehyde and the formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C and add NaBH(OAc)₃ (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure spirocyclic amine.

G Step1 1. Condensation Aldehyde + Amine in DCE Step2 2. Imine Intermediate Monitor via LC-MS Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 at 0°C Step2->Step3 Step4 4. Workup & Purification Aq. NaHCO3 quench & Extraction Step3->Step4 Step5 5. HRMS Validation Confirm Target Exact Mass Step4->Step5

Caption: Standard reductive amination workflow utilizing the 2-carbaldehyde functional handle.

Analytical Characterization & Quality Control

To verify the integrity of 7,7-difluorospiro[1]nonane-2-carbaldehyde before use in library synthesis, rigorous analytical characterization is required.

  • High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI) in positive mode, the exact mass of the protonated molecule [M+H]+ should be observed at 189.1091 m/z (calculated from the exact mass of 188.1013 Da + 1.0078 Da for the proton).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: The most diagnostic peak is the aldehyde proton, which typically appears as a distinct doublet or singlet (depending on the coupling with the adjacent cyclobutane proton) in the far downfield region around 9.5 – 9.8 ppm .

    • ¹⁹F-NMR: The gem-difluoro group will present a characteristic signal in the fluorine spectrum. Because the two fluorine atoms are in a rigid cyclohexane ring, they may be diastereotopic (axial vs. equatorial), potentially splitting into an AB quartet with a large geminal coupling constant ( 2JFF​≈230−250 Hz) around -90 to -110 ppm .

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter URL:[Link]

Sources

Protocols & Analytical Methods

Method

reductive amination protocols using 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Application Note: Advanced Reductive Amination Protocols Utilizing 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Strategic Rationale in Drug Discovery Modern medicinal chemistry has increasingly shifted away from planar, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Protocols Utilizing 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

Strategic Rationale in Drug Discovery

Modern medicinal chemistry has increasingly shifted away from planar, aromatic molecules toward structures with a higher fraction of sp3-hybridized carbons ( Fsp3​ ). This "escape from flatland" significantly improves physicochemical properties, including aqueous solubility, and correlates strongly with clinical success[1].

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde is a premium building block designed to capitalize on this paradigm. It offers three distinct structural advantages:

  • Spirocyclic Core: The spiro[3.5]nonane system restricts conformational flexibility, effectively locking the appended pharmacophore into a biologically active vector while minimizing off-target entropy penalties[2].

  • Gem-Difluoro Substitution: The inclusion of a geminal difluoro group on the cyclohexyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a common metabolic "soft spot." Second, the strong electron-withdrawing nature of fluorine modulates the lipophilicity (logP) and lowers the pKa​ of the resulting amine, enhancing membrane permeability and oral bioavailability.

  • Cyclobutane-Anchored Aldehyde: The aldehyde at the 2-position provides a reliable handle for late-stage functionalization via reductive amination, allowing rapid library generation of diverse secondary and tertiary amines.

Mechanistic Dynamics & Causality

Reductive amination is a two-step cascade: the condensation of an amine with an aldehyde to form an intermediate imine/iminium ion, followed by the hydride reduction of this intermediate to yield the alkylated amine.

Because the aldehyde in 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is anchored to a cyclobutane ring, it exhibits moderate steric hindrance. This steric bulk slows down the initial condensation step. Therefore, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice[3]. Unlike sodium borohydride ( NaBH4​ ), which is highly reactive and will prematurely reduce the starting aldehyde to an unwanted spirocyclic alcohol, STAB is exceptionally mild. It selectively reduces the highly electrophilic iminium ion while leaving the unreacted aldehyde intact, allowing the slower condensation equilibrium to drive the reaction forward[4].

Experimental Workflow

Workflow Start 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde + Amine Partner Decision Amine Reactivity? Start->Decision Direct Protocol A: Direct Amination (1°/2° Aliphatic Amines) Decision->Direct High Nucleophilicity Indirect Protocol B: Stepwise Amination (Anilines/Hindered Amines) Decision->Indirect Low Nucleophilicity Red1 Solvent: DCE + 1 eq AcOH Add 1.5 eq NaBH(OAc)3 Direct->Red1 Red2 Solvent: THF + Ti(OiPr)4 Add 1.5 eq NaBH4 Indirect->Red2 Workup Aqueous Quench (NaHCO3) & Organic Extraction Red1->Workup Red2->Workup

Fig 1: Decision matrix and workflow for direct vs. stepwise reductive amination.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (For Aliphatic 1° and 2° Amines)

This protocol is designed for highly nucleophilic amines where iminium formation is thermodynamically favorable.

Step-by-Step Procedure:

  • Reagent Mixing: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.0 eq, 1.0 mmol) and the amine partner (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is preferred over dichloromethane (DCM) because STAB exhibits superior solubility and stability in DCE[4].

  • Acid Catalysis: Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium ion.

  • Equilibration & Validation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is minimized and the iminium/hemiaminal mass ( [M+H−H2​O]+ ) is the dominant species.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Causality: 1.5 equivalents account for hydride consumption by residual moisture and ensure pseudo-first-order kinetics, driving the reaction to completion.

  • Quench & Workup: Stir for 4–12 hours. Quench the reaction carefully with saturated aqueous NaHCO3​ (equal volume to DCE) and stir vigorously for 15 minutes to destroy unreacted borohydride species. Extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Stepwise/Indirect Reductive Amination (For Anilines & Hindered Amines)

Weakly nucleophilic amines (e.g., anilines) or sterically encumbered primary amines fail to form imines efficiently under standard conditions, risking premature reduction of the aldehyde.

Step-by-Step Procedure:

  • Forced Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq).

    • Causality: Ti(OiPr)4​ acts as both a strong Lewis acid to activate the aldehyde and a highly effective water scavenger, irreversibly driving the equilibrium toward the imine.

  • Equilibration & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Check: An aliquot analyzed by 1H -NMR should show the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the imine proton signal (~7.5–8.5 ppm).

  • Reduction: Cool the mixture to 0 °C and add NaBH4​ (1.5 eq) dissolved in a minimal amount of absolute ethanol.

    • Causality: Because the imine is fully pre-formed and locked by Titanium, the stronger, cheaper NaBH4​ can be used without risking aldehyde reduction.

  • Quench & Workup: Quench with water (causes precipitation of TiO2​ salts). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Optimization & Quantitative Data

To streamline reaction design, the following matrix summarizes the optimal conditions and expected yields based on the amine class utilized with 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Table 1: Reaction Optimization Matrix

Amine ClassPreferred ProtocolSolventAdditiveReducing AgentTypical Yield
Unhindered Primary (e.g., Benzylamine)Protocol ADCENone NaBH(OAc)3​ 85 - 95%
Secondary Aliphatic (e.g., Piperidine)Protocol ADCE1.0 eq AcOH NaBH(OAc)3​ 80 - 90%
Weakly Nucleophilic (e.g., Anilines)Protocol BTHF Ti(OiPr)4​ NaBH4​ 65 - 80%
Sterically Hindered (e.g., t-Butylamine)Protocol BMeOHMS 4Å NaBH3​CN 50 - 70%

Troubleshooting Guide

  • Issue: High levels of the spirocyclic alcohol byproduct (7,7-difluorospiro[3.5]nonan-2-ylmethanol).

    • Causality: The reducing agent is attacking the aldehyde before the imine can form.

    • Solution: Ensure strict adherence to the self-validation step (LC-MS check) before adding STAB. If using Protocol A, switch to Protocol B to pre-form the imine completely.

  • Issue: Over-alkylation (dialkylation) of primary amines.

    • Causality: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with a second equivalent of the aldehyde[3].

    • Solution: Use a slight excess of the primary amine (1.2 - 1.5 eq) relative to the aldehyde. Alternatively, employ Protocol B, as pre-forming the imine prevents the secondary amine product from reacting further.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

Sources

Application

Application Notes and Protocols for the Wittig Olefination of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde in Drug Synthesis

Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine and spirocyclic scaffolds has emerged as a powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and spirocyclic scaffolds has emerged as a powerful approach to modulate the pharmacological properties of lead compounds.[1][2][3][4] Spirocycles, by virtue of their inherent three-dimensionality, offer a departure from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel vectors for exploring chemical space.[1][2][5] The introduction of fluorine atoms can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[6][7] The combination of these two structural motifs in molecules such as 7,7-difluorospiro[3.5]nonane-2-carbaldehyde presents a unique and valuable building block for the synthesis of innovative therapeutics. This document provides a detailed guide to the Wittig olefination of this specialized aldehyde, a key transformation for introducing further complexity and functionality en route to novel drug candidates.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a robust and widely utilized method for the synthesis of alkenes from aldehydes or ketones.[8][9][10] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by the deprotonation of a phosphonium salt.[8][11][12] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[9][13]

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane.[8][13][14] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide.[10]

Wittig_Mechanism Aldehyde RCHO (7,7-difluorospiro[3.5]nonane-2-carbaldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane + Ylide Ph₃P⁺-C⁻HR' (Wittig Reagent) Ylide->Oxaphosphetane Alkene RCH=CHR' (Olefin Product) Oxaphosphetane->Alkene TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO +

Figure 1: Simplified mechanism of the Wittig reaction.

Challenges and Considerations for the Wittig Olefination of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

The successful olefination of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde requires careful consideration of several factors:

  • Steric Hindrance: The spirocyclic nature of the aldehyde presents a sterically hindered environment around the carbonyl group. This can impede the approach of the Wittig reagent, potentially leading to lower reaction rates and yields.[15]

  • Electronic Effects of Fluorine: The gem-difluoro group is strongly electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group.

  • Ylide Stability and Stereoselectivity: The choice of Wittig reagent is crucial. Unstabilized ylides (e.g., from alkylphosphonium salts) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those with an adjacent ester or ketone group) generally yield (E)-alkenes.[13][16] The stereochemical outcome is a critical consideration in drug design, as different isomers can exhibit vastly different biological activities.

Experimental Protocols

The following protocols provide a step-by-step guide for the Wittig olefination of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Protocol 1: Synthesis of a (Z)-Alkene using an Unstabilized Ylide

This protocol describes the synthesis of a generic (Z)-alkene using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Suspend the phosphonium salt in anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Dissolve 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (Z)-alkene.

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide (Horner-Wadsworth-Emmons Modification)

For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction often provides better yields and high (E)-selectivity.[8] This protocol uses a phosphonate ester instead of a phosphonium salt.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • HWE Reaction:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Add a solution of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the (E)-α,β-unsaturated ester.

Experimental_Workflow cluster_protocol1 Protocol 1: (Z)-Alkene Synthesis cluster_protocol2 Protocol 2: (E)-Alkene Synthesis (HWE) Ylide_Gen Ylide Generation (Phosphonium Salt + Base) Wittig_React Wittig Reaction (Ylide + Aldehyde) Ylide_Gen->Wittig_React Workup_Purify1 Workup & Purification Wittig_React->Workup_Purify1 Anion_Gen Anion Generation (Phosphonate Ester + Base) HWE_React HWE Reaction (Anion + Aldehyde) Anion_Gen->HWE_React Workup_Purify2 Workup & Purification HWE_React->Workup_Purify2

Figure 2: General experimental workflow for Wittig and HWE reactions.

Data Presentation: Hypothetical Reaction Outcomes

The following table presents hypothetical results for the Wittig olefination of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde with various Wittig reagents to illustrate how experimental data could be tabulated.

EntryWittig Reagent/PhosphonateBaseSolventTemp (°C)Time (h)Yield (%)(E:Z) Ratio
1Ph₃P=CH₂n-BuLiTHF0 to rt465N/A
2Ph₃P=CHCO₂EtNaHTHFrt1280>95:5
3(EtO)₂P(O)CH₂CO₂EtNaHTHF0 to rt1685>98:2
4Ph₃P=CHPhNaHMDSTHF-78 to rt67230:70

Troubleshooting and Further Optimization

  • Low Yield: If low yields are observed, particularly with unstabilized ylides, consider using the Schlosser modification to improve the yield of the (E)-alkene.[8] Alternatively, employing the HWE reaction is a common strategy for hindered aldehydes.[15]

  • Side Reactions: The labile nature of aldehydes can sometimes lead to side reactions. Ensuring the use of freshly distilled solvents and performing the reaction under an inert atmosphere can minimize these issues.[8]

  • Purification Challenges: The triphenylphosphine oxide byproduct can sometimes co-elute with the desired product during chromatography. Precipitation of the oxide from a non-polar solvent or using a water-soluble phosphine can aid in its removal.

Conclusion

The Wittig olefination of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is a pivotal transformation for the synthesis of novel, three-dimensional drug candidates. By carefully selecting the appropriate Wittig reagent and reaction conditions, researchers can effectively introduce a variety of olefinic moieties, paving the way for the exploration of new chemical space in drug discovery. The protocols and considerations outlined in this document provide a comprehensive guide for scientists and professionals in the field to successfully implement this valuable synthetic tool.

References

  • Wittig reaction - Wikipedia. [Link]

  • The Wittig Reaction | ChemTalk. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [Link]

  • Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - Europe PMC. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

  • Wittig gem-difluoroolefination of aldehydes with difluoromethyltriphenylphosphonium bromide - ScienceDirect. [Link]

  • One-Pot, Fluoride-Promoted Wittig Reaction: Synthetic Communications - Taylor & Francis. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. [Link]

  • Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis | Journal of the American Chemical Society. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. [Link]

  • Stereoselective Olefination Reactions: The Wittig Reaction - Andrew G Myers Research Group. [Link]

  • Wittig Reaction - Common Conditions. [Link]

Sources

Method

Application Notes and Protocols for the Grignard Reagent Addition to 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Spirocycles in Modern Drug Discovery Spirocyclic scaffolds have garnered significant attention in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Spirocycles in Modern Drug Discovery

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The introduction of fluorine atoms into these scaffolds can further enhance their pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoro group, in particular, is a valuable motif that can act as a bioisostere for a carbonyl group or other polar functionalities. The synthesis of complex chiral alcohols derived from fluorinated spirocyclic aldehydes, such as 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, via Grignard addition represents a critical step in the development of novel therapeutic agents.[2]

This document provides a comprehensive guide for the addition of Grignard reagents to 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, a challenging substrate due to potential steric hindrance and the electronic effects of the difluoromethyl group. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for achieving high yield and diastereoselectivity.

Reaction Mechanism and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde.[3][4][5][6][7][8] The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[3]

Caption: General mechanism of Grignard addition to an aldehyde.

For a substrate like 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, the stereochemical outcome of the Grignard addition is a critical consideration. The approach of the nucleophilic Grignard reagent to the carbonyl face will be influenced by the steric bulk of the spirocyclic system. The Felkin-Ahn model is often used to predict the diastereoselectivity of nucleophilic additions to chiral aldehydes.[9] This model suggests that the nucleophile will attack the carbonyl carbon from the less hindered face, anti to the largest substituent on the adjacent carbon. In this case, the spirocyclic ring system constitutes the bulk of the molecule, and its conformation will dictate the preferred trajectory of the incoming Grignard reagent.

Furthermore, the presence of the electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl group. While there is no α-substituent capable of chelation in this specific aldehyde, in other systems, chelation control can override the Felkin-Ahn model, where a Lewis acidic metal center coordinates to both the carbonyl oxygen and a nearby Lewis basic group, directing the nucleophile to a specific face.[9][10][11][12]

Experimental Protocol

Safety Precautions: Grignard reagents are highly flammable, pyrophoric, and react violently with water.[13][14][15] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[13][14][15] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[13][14][16]

Part 1: Preparation of the Grignard Reagent (Example: Ethylmagnesium Bromide)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.[14]

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium surface. A crystal of iodine can also be added to aid activation.[1]

  • Initiation: Add a small portion of a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like a small crystal of iodine. A successful initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux.[1][16]

  • Addition: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[1][16]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Part 2: Grignard Addition to 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde
  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the exothermic reaction and maximizing diastereoselectivity.[17]

  • Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the cooled aldehyde solution via a cannula or dropping funnel. The addition should be dropwise to maintain a low reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Warming: Once the starting aldehyde is consumed, allow the reaction mixture to slowly warm to room temperature.

Part 3: Workup and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[18] This is a highly exothermic process, so slow addition is critical.[13][18]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).[18]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary alcohol.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFAprotic and anhydrous to prevent quenching of the Grignard reagent.[19] THF is often preferred due to its higher boiling point and better solvating properties.[16]
Temperature -78 °C for addition, then warm to RTControls the exothermic reaction, minimizes side reactions, and can enhance diastereoselectivity.[17]
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess of the Grignard reagent ensures complete consumption of the aldehyde.
Quenching Agent Saturated aqueous NH₄ClProvides a mildly acidic proton source to protonate the alkoxide intermediate without causing acid-catalyzed side reactions.[18]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Inactive magnesiumActivate magnesium with iodine or by gentle heating under inert gas.[1]
Wet glassware or solventThoroughly dry all glassware in an oven and use freshly distilled anhydrous solvents.[13][14]
Formation of Wurtz coupling byproduct (R-R) High local concentration of alkyl halide during Grignard formationAdd the alkyl halide solution slowly and maintain a gentle reflux.[1]
Low diastereoselectivity Reaction temperature too highMaintain a low temperature (-78 °C) during the addition of the Grignard reagent.
Choice of Grignard reagent or solventScreen different Grignard reagents and solvents to optimize selectivity. Donor solvents can sometimes negatively impact asymmetric induction.[17]

Visualization of the Experimental Workflow

Grignard Reaction Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification prep_start Start: Dry Glassware & Inert Atmosphere activate_mg Activate Magnesium Turnings prep_start->activate_mg add_halide Slowly Add Alkyl Halide Solution activate_mg->add_halide form_reagent Grignard Reagent Formed add_halide->form_reagent add_grignard Slowly Add Grignard Reagent form_reagent->add_grignard dissolve_aldehyde Dissolve Aldehyde in Anhydrous Solvent cool_reaction Cool Reaction to -78°C dissolve_aldehyde->cool_reaction cool_reaction->add_grignard monitor_reaction Monitor by TLC add_grignard->monitor_reaction warm_reaction Warm to Room Temperature monitor_reaction->warm_reaction quench Quench with sat. aq. NH₄Cl at 0°C warm_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Alcohol Product purify->product

Caption: Workflow for the Grignard addition to 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Conclusion

The Grignard addition to 7,7-difluorospiro[3.5]nonane-2-carbaldehyde provides a powerful method for the synthesis of novel, highly functionalized, and stereochemically complex alcohols that are of significant interest in drug discovery. While the reaction presents challenges due to the substrate's structure, careful control of reaction parameters, particularly temperature, and adherence to anhydrous, inert conditions are paramount for success. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore the chemical space of fluorinated spirocyclic compounds.

References

  • Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. Benchchem.
  • Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. Benchchem.
  • Developing SOPs for Hazardous Chemical Manipul
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Bentham Science Publishers.
  • Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Form
  • Grignard Reaction. American Chemical Society.
  • Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
  • Enantioselective Addition of Grignard Reagents to Aldehydes.
  • SAFETY D
  • Chelation control and Felkin-Anh. Unknown Source.
  • Preparation of fluorinated arenes using the turbo‐Grignard reagent.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC.
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • The Grignard Reaction. WVU Community.
  • Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
  • Unusual reactions of Grignard reagents toward fluoroalkyl
  • A method for synthesis of fluorine compounds using abnormal Grignard reaction of halothane. The Journal of Organic Chemistry.
  • Lewis Acid/Lewis Base Assisted Asymmetric Grignard Reaction. Unknown Source.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard Reaction. Alfa Chemistry.
  • Grignard Reaction Mechanism. BYJU'S.
  • A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Organic Chemistry Portal.
  • Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1.
  • Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres.
  • Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Organic Letters.
  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry.
  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Qu
  • Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI.
  • Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil. Unknown Source.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Biomimetic synthesis of dispiro sesquiterpene lactone type alkaloids and discovery of potential anticancer scaffolds. New Journal of Chemistry.
  • Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. MDPI.

Sources

Application

Application Note: Incorporating 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde into Kinase Inhibitor Scaffolds

Executive Summary The development of small-molecule kinase inhibitors is frequently bottlenecked by poor physicochemical properties. Traditional kinase inhibitors rely heavily on flat, nitrogen-containing heteroaromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors is frequently bottlenecked by poor physicochemical properties. Traditional kinase inhibitors rely heavily on flat, nitrogen-containing heteroaromatic rings to bind the ATP-binding pocket (hinge region). This "flatness" leads to high crystal lattice energy, poor aqueous solubility ("brick dust" properties), and off-target promiscuity ()[1]. To "escape from flatland," medicinal chemists increasingly employ spirocyclic bioisosteres ()[2]. This application note details the mechanistic rationale and synthetic protocols for incorporating 7,7-difluorospiro[3.5]nonane-2-carbaldehyde into kinase inhibitor scaffolds, transforming flat leads into highly soluble, metabolically stable, and selective clinical candidates.

Mechanistic Rationale: The Anatomy of the Building Block

Every structural feature of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde serves a distinct pharmacokinetic or synthetic purpose:

  • The Spirocyclic Core (spiro[3.5]nonane): Replacing a flat phenyl or piperazine ring with a spiro[3.5]nonane system introduces a rigid 90-degree topological twist ()[3]. This disrupts planar π-π stacking, significantly lowering melting points and increasing aqueous solubility. Furthermore, it increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with progression from discovery to clinical approval ()[4].

  • The gem-Difluoro Motif: Unsubstituted cyclohexane rings within spirocycles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The incorporation of a geminal difluoro group at the 7-position sterically and electronically blocks this metabolic "soft spot" ()[5]. Additionally, the strong electron-withdrawing nature of fluorine modulates the lipophilicity and lowers the pKa of adjacent basic centers, enhancing passive membrane permeability ()[6].

  • The 2-Carbaldehyde Handle: The carbaldehyde group acts as a highly specific electrophilic vector. It allows for mild, late-stage reductive amination with primary or secondary amines present on a pre-assembled kinase hinge-binding scaffold (e.g., aminopyrimidines). This avoids the harsh transition-metal catalyzed cross-coupling conditions that often degrade complex pharmacophores.

Signaling Pathway Modulation

When successfully incorporated, the bulky, 3D-rich spirocyclic moiety typically projects out of the kinase ATP-binding pocket toward the solvent-exposed region or into the ribose pocket. This enhances target residence time and selectivity against closely related kinases, effectively shutting down pathogenic signaling cascades.

SignalingPathway Signal Extracellular Stimulus Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activation TargetKinase Target Kinase (e.g., MEK/ERK) Receptor->TargetKinase Phosphorylation Transcription Gene Transcription & Proliferation TargetKinase->Transcription Pathogenic Signaling Inhibitor Spirocyclic Inhibitor Inhibitor->TargetKinase Competitive Blockade

Caption: Competitive blockade of pathogenic kinase signaling by a spirocyclic inhibitor.

Quantitative Data: Physicochemical Impact of Bioisosteric Replacement

The table below summarizes the typical physicochemical improvements observed when replacing a standard solvent-exposed piperidine/phenyl ring with the 7,7-difluorospiro[3.5]nonane moiety in a prototype kinase inhibitor.

ParameterLead A (Flat Phenyl/Piperidine)Lead B (7,7-Difluorospiro[3.5]nonane)Rationale for Change
Fsp³ 0.350.58Increased 3D character reduces target promiscuity.
Aqueous Solubility < 5 µg/mL> 120 µg/mLDisruption of planar crystal lattice packing.
Intrinsic Clearance (CLint) 85 µL/min/mg15 µL/min/mgFluorine atoms block CYP450 hydroxylation.
Target Kinase IC₅₀ 12 nM4 nMEnhanced shape complementarity in the ribose pocket.

Experimental Protocol: Late-Stage Reductive Amination

This self-validating protocol details the conjugation of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde to a primary amine on a kinase hinge-binding scaffold (e.g., a 2-aminopyrimidine derivative).

SynthesisWorkflow Hit Identify Flat Kinase Hit (Poor Solubility) Design Bioisosteric Replacement (Escape Flatland) Hit->Design Synthesis Reductive Amination (Aldehyde + Amine) Design->Synthesis QC Self-Validating QC (LC-MS Imine Check) Synthesis->QC Lead Optimized Kinase Lead (High Fsp³ & Stability) QC->Lead

Caption: Workflow for optimizing kinase inhibitors via late-stage spirocyclic incorporation.

Materials:
  • Kinase hinge-binder containing a free primary amine (1.0 eq)

  • 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology & Causality:
  • Imine Formation: Dissolve the amine-containing kinase scaffold (1.0 eq) and 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (1.2 eq) in anhydrous DCE (0.1 M concentration). Add glacial acetic acid (0.1 eq).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing gentle heating if the amine is sterically hindered. Acetic acid acts as a mild Brønsted acid catalyst, protonating the aldehyde oxygen to increase electrophilicity and accelerate imine formation.

  • Self-Validation Check (Critical): Stir the mixture at room temperature for 2 hours. Do not add the reducing agent yet. Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: You must observe the mass of the intermediate imine [M+H−H2​O]+ . If unreacted aldehyde persists, the amine is too weakly nucleophilic. Intervention: Add 0.5 eq of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to act as a Lewis acid and water scavenger, and stir for an additional 2 hours.

  • Reduction: Once imine formation is confirmed >90%, cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes. Adding it after imine formation prevents the premature reduction of the valuable 7,7-difluorospiro[3.5]nonane-2-carbaldehyde into its corresponding unreactive alcohol.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer three times with DCM.

    • Causality: The basic quench neutralizes the acetic acid and breaks down any boron complexes, ensuring the newly formed secondary amine is in its free-base form for efficient organic extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • How AI-driven analysis can accelerate drug discovery Source: CAS (Chemical Abstracts Service) URL:[Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (National Institutes of Health) URL:[Link]

  • Spiro(3.5)nonane | C9H16 | CID 12651160 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: Synthesis of Spirocyclic Amines from 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry. Their inherent three-dimensional and conformational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery

Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry. Their inherent three-dimensional and conformationally rigid structures offer a distinct advantage over traditional flat aromatic systems.[1] This rigidity can reduce the entropic penalty upon binding to a protein target, potentially leading to enhanced potency and selectivity.[2] Furthermore, spirocycles project functional groups into diverse vectors of chemical space, enabling more comprehensive exploration of protein binding pockets and often leading to compounds with improved physicochemical properties and novel intellectual property.[1][3]

The introduction of fluorine atoms into these scaffolds adds another layer of strategic advantage. Fluorine can modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering lipophilicity and pKa.[4] Consequently, building blocks like 7,7-difluorospiro[3.5]nonane-2-carbaldehyde represent highly valuable starting materials for accessing a new generation of spirocyclic amine drug candidates.

This application note provides a detailed protocol for the synthesis of spirocyclic amines from this advanced aldehyde intermediate via one of the most reliable and widely used transformations in medicinal chemistry: Direct Reductive Amination .[5][6] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the rationale behind the selection of reagents and conditions.

Core Synthetic Strategy: Direct Reductive Amination

Direct reductive amination is a cornerstone of amine synthesis, prized for its operational simplicity and efficiency, often as a one-pot process.[7][8] The reaction condenses an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

Mechanism and Rationale:

The process involves two key stages:

  • Imine/Iminium Ion Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, forms a C=N double bond, yielding a transient imine (from primary amines) or an iminium ion (from secondary amines).

  • In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the imine/iminium ion as it is formed.

The choice of reducing agent is critical. It must be sufficiently reactive to reduce the iminium intermediate but not so powerful that it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose.[9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allows it to coexist with the aldehyde, selectively targeting the protonated imine intermediate. This selectivity minimizes side reactions and maximizes the yield of the desired amine product.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reduction Aldehyde R-CHO (Aldehyde) Hemiaminal [Hemiaminal Intermediate] Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ (Primary Amine) Iminium R-CH=N⁺H-R' (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product R-CH₂-NH-R' (Secondary Amine) Iminium->Product + [H⁻] from Reducer H_plus H⁺ (cat.) Reducer NaBH(OAc)₃ (Reducing Agent)

Caption: Reductive amination of the title aldehyde with benzylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier Example
7,7-Difluorospiro[3.5]nonane-2-carbaldehydeC₁₀H₁₄F₂O188.211.01.0Enamine
BenzylamineC₇H₉N107.151.11.1Sigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.51.5Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9610 mL-Fisher Scientific
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~30 mL--
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37~2 g--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (188 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 10 mL). Add benzylamine (118 mg, 1.1 mmol, 1.1 eq.) to the solution via syringe.

  • Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) to the flask in portions over 5 minutes. Note: The addition may cause slight effervescence. Ensure adequate ventilation.

  • Reaction Monitoring: Seal the flask with a septum or drying tube and allow the reaction to stir at room temperature for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting aldehyde.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 20% ethyl acetate in hexanes) is typically effective for isolating the pure product.

  • Characterization: The pure fractions are combined and concentrated to yield the final product. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Workflow and Data Management

A systematic workflow is crucial for reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aldehyde, NaBH(OAc)₃) setup 2. Assemble Glassware (Dry 50mL RBF, Stir Bar) reagents->setup dissolve 3. Dissolve Aldehyde in DCE setup->dissolve add_amine 4. Add Amine (Stir 20 min) dissolve->add_amine add_reducer 5. Add NaBH(OAc)₃ (Stir 18h at RT) add_amine->add_reducer monitor 6. Monitor by TLC/LC-MS add_reducer->monitor quench 7. Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract 8. Extract with DCM quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Flash Chromatography dry->purify characterize 11. Characterization (NMR, HRMS) purify->characterize final_product 12. Pure Spirocyclic Amine characterize->final_product

Caption: Experimental workflow for spirocyclic amine synthesis.

Scope, Considerations, and Troubleshooting

ParameterScope & ConsiderationsTroubleshooting
Amine Substrate Primary Amines: Generally high-yielding for both aliphatic and benzylic amines. [9]Secondary Amines: Reaction is also effective. Aromatic Amines (Anilines): Less reactive due to lower nucleophilicity. May require longer reaction times or mild heating. Electron-poor anilines may fail to react. [5]Low Conversion: For poorly reactive amines, consider adding a catalytic amount of acetic acid to facilitate iminium formation. Ensure the reducing agent is fresh and was not deactivated by moisture.
Solvent DCE is a common choice. Dichloromethane (DCM) and Tetrahydrofuran (THF) are also viable alternatives. [9]Insoluble Materials: If starting materials are not fully soluble, the reaction may be sluggish or incomplete. [5]Choose a solvent that fully dissolves all reactants.
Side Reactions Over-alkylation: A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes minimize the formation of dialkylation byproducts, especially with primary amines. [8]Aldehyde Reduction: If a stronger reducing agent is used (e.g., NaBH₄), significant reduction of the starting aldehyde to the corresponding alcohol can occur.Multiple Products on TLC: An impurity in the starting amine or aldehyde can lead to side products. If dialkylation is observed, try using a larger excess of the amine. Ensure the correct reducing agent is used.

Conclusion

The synthetic protocol detailed herein provides a robust and reliable method for converting the valuable fluorinated building block, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, into a diverse range of spirocyclic amines. By leveraging the principles of direct reductive amination with sodium triacetoxyborohydride, researchers can efficiently access novel, three-dimensional chemical matter. This strategy is highly amenable to library synthesis for screening campaigns and serves as a critical tool for drug development professionals aiming to explore the compelling chemical space of fluorinated spirocycles.

References

  • Title: Synthesis of spirocyclic amines trans‐ and cis‐15 a–d with a fluorine... Source: ResearchGate URL: [Link]

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Research Collection URL: [Link]

  • Title: The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions Source: Journal of Chemical Papers URL: [Link]

  • Title: Explore our new range of products for Reductive Amination Source: Maybridge URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: DNDi URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde for Advanced PROTAC Design

Abstract Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces targeted protein degradation. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces targeted protein degradation. The efficacy and drug-like properties of a PROTAC are critically dependent on the chemical nature of its constituent parts: the warhead for the target protein, the E3 ligase ligand, and the interconnecting linker. The linker, in particular, is a key determinant of the ternary complex stability and overall physicochemical properties of the final molecule. This document provides a detailed guide on the strategic incorporation of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, a novel building block, into PROTAC synthesis workflows. We will explore the unique advantages conferred by the gem-difluorinated spirocyclic scaffold and provide detailed, field-tested protocols for its application.

Introduction: The Quest for Superior PROTAC Scaffolds

The modular nature of PROTACs offers immense scope for chemical optimization. However, a significant challenge in PROTAC development is the often-unfavorable physicochemical properties of these large molecules, which can lead to poor solubility, low cell permeability, and metabolic instability. The linker component, far from being a passive spacer, profoundly influences these parameters. The ideal linker should enforce a productive conformation for the ternary complex (Target-PROTAC-E3 Ligase) while simultaneously improving the overall drug-like properties of the molecule.

The building block, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, introduces three key structural features beneficial for PROTAC design:

  • Spirocyclic Core: The spiro[3.5]nonane system imparts a high degree of three-dimensional complexity and conformational rigidity. Unlike linear alkyl chains, this rigid scaffold can reduce the entropic penalty of ternary complex formation and can help in optimizing the spatial orientation of the two binding moieties.

  • gem-Difluoro Group: The introduction of a difluoro group at the 7-position is a well-established strategy in medicinal chemistry to block potential sites of oxidative metabolism. This can significantly enhance the metabolic stability and half-life of the PROTAC. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of adjacent functionalities and influence non-covalent interactions.

  • Aldehyde Handle: The carbaldehyde group is a versatile chemical handle for conjugation. It can readily participate in reactions like reductive amination to form stable secondary or tertiary amine linkages, which are common in PROTAC linkers.

Physicochemical & Structural Advantages

The incorporation of the 7,7-difluorospiro[3.5]nonane moiety is hypothesized to confer significant advantages over traditional linear or macrocyclic linker components.

PropertyRationale & Advantage
Metabolic Stability The C-F bond is exceptionally strong, and the gem-difluoro group shields the adjacent methylene groups from CYP450-mediated oxidation.
Conformational Rigidity The spirocyclic system reduces the number of rotatable bonds, pre-organizing the linker to favor a bioactive conformation.
Three-Dimensionality (3D) The defined 3D shape of the spirocycle allows for better exploration of chemical space, potentially leading to improved protein-protein interactions within the ternary complex.
Solubility While highly fluorinated compounds can be lipophilic, strategic placement of fluorine can sometimes improve aqueous solubility by disrupting crystal packing.
Lipophilicity The gem-difluoro group can lower the pKa of nearby basic amines, which may reduce lipophilicity at physiological pH and improve permeability.

Experimental Protocols: Synthesis & Integration

General Workflow for PROTAC Synthesis

The primary application of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in PROTAC synthesis is as a rigid, stability-enhancing core for the linker. The aldehyde functionality allows for its conjugation to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide, VHL ligands) or an amine-functionalized warhead for the target protein. A typical workflow is illustrated below.

G cluster_0 Part A: Linker Elongation cluster_1 Part B: PROTAC Assembly aldehyde 7,7-Difluorospiro[3.5]nonane- 2-carbaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) aldehyde->reductive_amination amine1 Amine-PEG-Azide or Amine-Alkyne amine1->reductive_amination linker_azide Azide/Alkyne-Functionalized Spirocyclic Linker reductive_amination->linker_azide click_chem CuAAC or SPAAC 'Click' Chemistry linker_azide->click_chem E3_ligand Alkyne/Azide-Modified E3 Ligase Ligand E3_ligand->click_chem warhead Azide/Alkyne-Modified Target Warhead warhead->click_chem protac Final PROTAC Construct click_chem->protac

Figure 1: General workflow for incorporating the spirocyclic aldehyde into a PROTAC using click chemistry.

Protocol: Reductive Amination with an Amine-Functionalized Linker Element

This protocol describes the conjugation of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde to a generic amine-containing molecule, which could be a segment of the PROTAC linker or an E3-ligase ligand bearing a free amine.

Materials:

  • 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (1.0 eq)

  • Amine-functionalized component (e.g., Amino-PEG2-azide) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in anhydrous DCM, add the amine-functionalized component under an inert atmosphere.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Once imine formation is evident, add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine product.

Trustworthiness Check: The progress of the reaction should be monitored to ensure complete consumption of the starting aldehyde. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Downstream Conjugation

The resulting functionalized spirocyclic linker can then be used in standard bioconjugation reactions. For instance, if an azide-functionalized PEG linker was used in the previous step, the resulting molecule can be conjugated to an alkyne-modified warhead or E3 ligase ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted variant (SPAAC).

Case Study: Hypothetical PROTAC against BRD4

Let's consider the design of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known cancer target. We can use JQ1 as the warhead and a pomalidomide derivative as the E3 ligase ligand.

G cluster_BRD4 BRD4 Ligand (Warhead) cluster_Linker Spirocyclic Linker Core cluster_E3 E3 Ligase Ligand JQ1 JQ1-alkyne spiro 7,7-Difluorospiro[3.5]nonane (from aldehyde) JQ1->spiro CuAAC pom Pomalidomide-PEG-azide spiro->pom Reductive Amination

Method

Application Note: Kilogram-Scale Synthesis of 7,7-Difluorospirononane-2-carbaldehyde

Application Note: Kilogram-Scale Synthesis of 7,7-Difluorospiro[1]nonane-2-carbaldehyde Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Strategic Route Design & S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kilogram-Scale Synthesis of 7,7-Difluorospiro[1]nonane-2-carbaldehyde

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Strategic Route Design & Standard Operating Procedures (SOPs)

Introduction & Strategic Route Design

The spiro motif is finding increasing inclusion in drug candidates, conveying both increased three-dimensionality for potential improved activity, and novelty for patenting purposes[1]. Incorporating a heterocyclic or spirocyclic moiety into a core scaffold can drastically alter its pharmacological and pharmacokinetic properties, driving intense interest in the synthesis of such hybrids among research groups[2]. Specifically, 7,7-difluorospiro[3]nonane-2-carbaldehyde combines the metabolic stability and lipophilicity of a gem-difluoro group with the rigid sp³-rich geometry of a spiro[3]nonane system.

Retrosynthetic Causality & Scale-Up Considerations

Scaling up spirocyclic aldehydes presents unique challenges, primarily regarding stereocontrol, reagent toxicity, and thermal hazards. Our route was designed with the following field-proven insights:

  • Structural Symmetry Advantage: The orthogonal nature of the spiro-fused rings aligns the C2 and C7 positions along the same symmetry plane. Consequently, 7,7-difluorospiro[3]nonane-2-carbaldehyde is devoid of cis/trans diastereomerism, eliminating the need for complex stereoselective controls or costly chiral resolutions during scale-up.

  • Avoiding Toxic Halogenation: Traditional routes to 1,1-bis(halomethyl)cyclohexanes rely on highly toxic and corrosive reagents like PBr₃. We bypassed this by utilizing a highly scalable mesylation protocol.

  • Oxidation Safety: The Anelli oxidation utilizes catalytic TEMPO and stoichiometric NaOCl (bleach) under biphasic conditions to selectively oxidize primary alcohols to aldehydes[4],[5]. This technique allows safe and scalable oxidations to be performed on a laboratory and industrial scale, avoiding the corrosive or explosive hazards of alternative oxidants[6],[7].

Visualizations of the Process Architecture

SyntheticWorkflow SM 4,4-Difluorocyclohexanecarbaldehyde Step1 Step 1: Tollens-Type Aldol/Cannizzaro (HCHO, NaOH) SM->Step1 Int1 1,1-Bis(hydroxymethyl)-4,4-difluorocyclohexane Step1->Int1 Step2 Step 2: Mesylation (MsCl, Et3N) Int1->Step2 Int2 1,1-Bis(mesyloxymethyl)-4,4-difluorocyclohexane Step2->Int2 Step3 Step 3: Spirocyclization (Diethyl malonate, NaOEt) Int2->Step3 Int3 Diethyl 7,7-difluorospiro[3.5]nonane-2,2-dicarboxylate Step3->Int3 Step4 Step 4: Saponification & Decarboxylation (NaOH, then HCl, Heat) Int3->Step4 Int4 7,7-Difluorospiro[3.5]nonane-2-carboxylic acid Step4->Int4 Step5 Step 5: Chemoselective Reduction (BH3·THF) Int4->Step5 Int5 (7,7-Difluorospirononan-2-yl)methanol Step5->Int5 Step6 Step 6: Anelli Oxidation (TEMPO, NaOCl, KBr) Int5->Step6 Product 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Step6->Product

Six-step synthetic workflow for 7,7-difluorospiro[3]nonane-2-carbaldehyde.

OxidationDecision Start Select Oxidation Method for Primary Alcohol Swern Swern Oxidation (DMSO, (COCl)2) Start->Swern DMP Dess-Martin Periodinane Start->DMP Anelli Anelli Oxidation (TEMPO, NaOCl) Start->Anelli SwernResult Rejected: Cryogenic (-78°C), Stench (Me2S) Swern->SwernResult DMPResult Rejected: Explosion Hazard, High Cost DMP->DMPResult AnelliResult Selected: Scalable (0-20°C), Aqueous Waste Anelli->AnelliResult

Causality matrix for selecting the optimal oxidation methodology during scale-up.

Quantitative Data Summary

The following table summarizes the key performance indicators (KPIs) for the 6-step campaign, demonstrating the robustness of the self-validating protocols.

StepTransformationReagentsYield (%)Purity (Area %)E-FactorIPC Method
1 HydroxymethylationHCHO, NaOH88>98.54.2GC-FID
2 MesylationMsCl, Et₃N95>95.03.8TLC / ¹H-NMR
3 SpirocyclizationDiethyl malonate, NaOEt76>97.08.5GC-MS
4 Saponification & Decarb.NaOH, then HCl, Heat82>99.05.1HPLC-UV
5 ReductionBH₃·THF90>98.06.0GC-FID
6 Anelli OxidationTEMPO, NaOCl, KBr85>99.54.5GC-FID

Step-by-Step Experimental Protocols

Step 1: Tollens-Type Hydroxymethylation (Crossed Cannizzaro)

Causality: The Tollens reaction (crossed Cannizzaro) is a highly scalable method for the synthesis of gem-dimethylol derivatives from alpha-proton containing aldehydes[8]. The first equivalent of formaldehyde undergoes an aldol addition, and the second acts as a sacrificial reductant. This completely avoids the use of expensive hydride reducing agents.

  • Protocol: In a 20 L jacketed reactor equipped with a mechanical stirrer, charge 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) and formaldehyde (37% aq, 2.5 eq). Cool the mixture to 10 °C. Add NaOH (1.5 eq, 20% aq solution) dropwise, maintaining the internal temperature strictly below 35 °C to prevent thermal degradation. Stir for 4 h at 20 °C.

  • Self-Validation (IPC): Monitor via GC-FID until the starting aldehyde is <1%. Extract with EtOAc, wash with brine, and concentrate to yield Diol 1 .

Step 2: Mesylation

Causality: Replacing traditional bromination (which uses toxic PBr₃) with mesylation ensures a safer, highly scalable activation of the diol with minimal environmental impact.

  • Protocol: Dissolve Diol 1 in dichloromethane (DCM). Add Et₃N (2.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise over 1 h. Stir for an additional 2 h at 0–5 °C.

  • Self-Validation (IPC): Quench an aliquot in water and check via TLC (EtOAc/Hexane 1:1). Upon completion, quench the bulk reaction with water. Separate the phases, wash the organic layer with 1N HCl, then saturated NaHCO₃, and concentrate to yield Dimesylate 2 .

Step 3: Spirocyclization

Causality: Constructing the spiro[3]nonane skeleton relies on the double alkylation of diethyl malonate. Sodium ethoxide in ethanol is selected over sodium hydride in DMF to eliminate the risk of hydrogen gas evolution and thermal runaway at scale.

  • Protocol: In a clean 20 L reactor, charge absolute EtOH and NaOEt (2.2 eq). Add diethyl malonate (1.05 eq) at room temperature and stir for 30 min to form the enolate. Slowly add Dimesylate 2 (1.0 eq) dissolved in EtOH. Heat the mixture to reflux (78 °C) for 12 h.

  • Self-Validation (IPC): GC-MS must show the complete disappearance of the mono-alkylated intermediate. Concentrate the mixture, partition between MTBE and water, and concentrate the organic layer to yield Diester 3 .

Step 4: Saponification & Decarboxylation

Causality: Carboxylic acids represent an important and widely abundant chemical feedstock that can be facilely converted into various functional groups[9]. Base-promoted hydrolysis of the diester followed by acidification yields the gem-dicarboxylic acid, which readily undergoes thermal decarboxylation due to the relief of steric strain at the spiro center.

  • Protocol: Add Diester 3 to a mixture of THF and 2M NaOH (4.0 eq). Reflux for 6 h. Evaporate the THF under reduced pressure. Acidify the aqueous layer with 6M HCl to pH 1. Heat the resulting acidified aqueous suspension to 100 °C for 8 h to drive decarboxylation.

  • Self-Validation (IPC): HPLC-UV monitoring confirms the transition from the di-acid to the mono-acid. Cool, extract with EtOAc, and concentrate to yield Acid 4 .

Step 5: Chemoselective Reduction

Causality: Borane-THF (BH₃·THF) provides chemoselective reduction of the carboxylic acid to the primary alcohol without affecting the gem-difluoro moiety or causing ring-opening of the strained cyclobutane.

  • Protocol: Dissolve Acid 4 in anhydrous THF and cool to 0 °C under N₂. Add BH₃·THF (1.5 eq) dropwise. Stir at room temperature for 4 h. Carefully quench with MeOH until gas evolution ceases.

  • Self-Validation (IPC): GC-FID confirms >98% conversion. Concentrate, partition between EtOAc and 1M NaOH, and concentrate the organic layer to yield Alcohol 5 .

Step 6: TEMPO-Mediated Anelli Oxidation

Causality: The biphasic nature (DCM/H₂O) of the Anelli oxidation isolates the aldehyde in the organic layer immediately upon formation, preventing over-oxidation to the carboxylic acid.

  • Protocol: Dissolve Alcohol 5 in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in water. Cool the biphasic mixture to 0 °C. Add NaOCl (1.1 eq, buffered to pH 8.5 with NaHCO₃) dropwise, maintaining the internal temperature < 5 °C. Stir for 30 min.

  • Self-Validation (IPC): GC-FID confirms complete consumption of the alcohol. Quench with saturated Na₂S₂O₃. Extract with DCM, dry, and purify via short-path distillation to yield the final product, 7,7-difluorospiro[3]nonane-2-carbaldehyde .

References

  • Total syntheses of natural products containing spirocarbocycles Source: Organic & Biomolecular Chemistry URL:[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL:[Link]

  • Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin Source: Catalysts (MDPI) URL:[Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids Source: Organic Process Research & Development (via NIH PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (CAS: 2639448-82-9)[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (CAS: 2639448-82-9)[1][2]. While the spirocyclic core and gem-difluoro group provide excellent metabolic stability and structural novelty for medicinal chemistry, the aliphatic aldehyde moiety remains highly vulnerable to degradation.

This document provides a deep dive into the mechanisms of aldehyde degradation, troubleshooting FAQs, quantitative stability metrics, and self-validating protocols to ensure the integrity of your chemical inventory.

The Chemistry of Degradation: Understanding Autoxidation

The primary mode of degradation for aliphatic aldehydes is aerobic autoxidation , a process that converts the aldehyde into its corresponding carboxylic acid (7,7-difluorospiro[3.5]nonane-2-carboxylic acid)[3]. This is not a simple bimolecular reaction with oxygen; rather, it proceeds via a complex, light- and metal-catalyzed radical chain mechanism [4].

Once initiated, the reaction generates a highly reactive peracid intermediate[3]. The presence of the resulting carboxylic acid lowers the pH of the neat liquid, which subsequently acts as an acid catalyst for the trimerization and polymerization of the remaining intact aldehyde[5][6].

Autoxidation Init Initiation: Trace Metals / UV Light Ald1 7,7-Difluorospiro[3.5]nonane- 2-carbaldehyde Init->Ald1 Generates radicals AcylRad Acyl Radical (R-C•=O) Ald1->AcylRad -H• (Hydrogen abstraction) PeroxyRad Peroxy Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O2 (Triplet Oxygen) PeroxyRad->AcylRad Chain Propagation Peracid Peracid Intermediate (R-C(=O)OOH) PeroxyRad->Peracid + R-CHO (Abstracts H) Acid 7,7-Difluorospiro[3.5]nonane- 2-carboxylic acid Peracid->Acid + R-CHO (Bimolecular redox)

Autoxidation mechanism of aliphatic aldehydes via radical chain propagation.

Troubleshooting & FAQs

Q: Why has my batch of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde turned into a viscous liquid or formed white solids? A: This is a classic symptom of autoxidation followed by polymerization. The white solid is likely a mixture of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid and cyclic trimers (trioxanes)[5][6]. The autoxidation process produces carboxylic acid, which lowers the pH. This acidic environment catalyzes the trimerization of the remaining aliphatic aldehyde, drastically increasing viscosity and eventually causing solidification[5].

Q: I stored my vial tightly sealed at room temperature. Why did it still oxidize? A: Standard atmospheric air contains ~21% oxygen. The headspace in a standard sealed vial contains more than enough molar equivalents of 3O2​ to initiate the radical chain reaction[3][4]. Furthermore, ambient light provides the activation energy required to overcome the spin-conservation obstacle, generating the initial acyl radicals[3].

Q: How do antioxidants like BHT prevent this degradation? A: Butylated hydroxytoluene (BHT) acts as a chain-breaking radical scavenger[6]. When a peroxy radical is formed during propagation, BHT donates a hydrogen atom to it at a rate significantly faster than the aldehyde can. This converts the dangerous peroxy radical into a stable hydroperoxide, while the BHT molecule becomes a sterically hindered phenoxy radical that is too stable to propagate the chain, effectively terminating the autoxidation cycle.

Q: Is it better to store the aldehyde neat (pure) or in a solution? A: For long-term storage (>3 months), storing aliphatic aldehydes as a 10% solution in a dry, inert solvent (such as anhydrous ethanol or DCM) is highly recommended[5]. Dilution reduces the bimolecular collision frequency required for both the peracid-aldehyde redox step and the acid-catalyzed trimerization step.

Quantitative Stability Metrics & Analytical Markers

To ensure experimental reproducibility, you must monitor the integrity of your aldehyde. The tables below summarize the expected stability under various storage conditions and the analytical markers used to quantify degradation.

Table 1: Storage Condition Matrix vs. Estimated Shelf Life
Storage ConditionAtmosphereAdditive / DilutionEstimated Shelf LifeMechanism of Failure
Room Temp, Clear GlassAmbient AirNone (Neat)< 1 weekRapid photo-initiated autoxidation[3][7].
4°C, Amber GlassAmbient AirNone (Neat)1–2 monthsSlow autoxidation; trimerization[5].
-20°C, Amber GlassNitrogen PurgeNone (Neat)6 monthsTrace O2 leakage initiates slow radical chain.
-20°C, Amber Glass Argon Purge 1000 ppm BHT > 12 months Optimal. Radical propagation is terminated[6].
Table 2: Analytical Markers for Quality Control
Analyte¹H NMR Chemical Shift (CDCl₃)IR Spectroscopy Marker
Intact Aldehyde ~9.6 – 9.8 ppm (s, 1H, -CH O)~1720 cm⁻¹ (C=O stretch, sharp)
Carboxylic Acid Impurity ~10.5 – 12.0 ppm (br s, 1H, -COOH )~1700 cm⁻¹ (C=O) & 2500-3300 cm⁻¹ (O-H br)

Validated Experimental Protocols

SOP 1: Aliquoting and Inert Gas Purging for Long-Term Storage

This protocol is designed to eliminate the three catalysts of autoxidation: light, oxygen, and radical propagation.

StorageWorkflow Step1 1. Quality Control 1H NMR / HPLC Step2 2. Stabilization Add 1000 ppm BHT Step1->Step2 Step3 3. Aliquoting Amber glass vials Step2->Step3 Step4 4. Inerting Argon headspace purge Step3->Step4 Step5 5. Storage Seal & store at -20°C Step4->Step5

Validated workflow for the long-term stabilization and storage of sensitive aldehydes.

Step-by-Step Methodology:

  • Initial QC: Verify the purity of the bulk 7,7-difluorospiro[3.5]nonane-2-carbaldehyde via ¹H NMR. Ensure the absence of the broad carboxylic acid peak at ~11 ppm.

  • Antioxidant Addition: Add BHT to the bulk liquid to achieve a final concentration of 1000 ppm (1 mg BHT per 1 g of aldehyde). Causality: BHT acts as a sacrificial hydrogen donor to quench peroxy radicals[6].

  • Aliquoting: Transfer single-use volumes (e.g., 100 mg) into dry, amber glass vials. Causality: Amber glass blocks UV light, preventing the photo-initiation of acyl radicals[7]. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Insert an Argon gas line into the vial, keeping the needle tip just above the liquid surface. Purge gently for 30 seconds. Causality: Argon (39.9 g/mol ) is significantly denser than ambient air (~29 g/mol ) and Nitrogen (28.0 g/mol ). It settles at the bottom of the headspace, physically displacing oxygen upward and out of the vial.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum and store immediately at -20°C[7].

SOP 2: Rescue Purification of Oxidized Aldehyde

If your aldehyde has oxidized to the carboxylic acid, use this self-validating liquid-liquid extraction protocol to recover the intact material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded aldehyde mixture in diethyl ether or dichloromethane (DCM) (approx. 10 mL per gram of material).

  • Bicarbonate Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Shake vigorously and vent frequently.

    • Causality: The carboxylic acid impurity (pKa ~4-5) is deprotonated by the mild base to form a highly water-soluble sodium carboxylate salt, which partitions entirely into the aqueous layer. The target aldehyde remains neutral and stays in the organic layer.

  • Phase Separation: Allow the layers to separate. Discard the aqueous layer (or acidify to recover the carboxylic acid if desired). Wash the organic layer once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at room temperature (avoid excessive heat to prevent thermal degradation).

  • Validation Check: Run a rapid IR spectrum of the concentrated product. The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) validates the complete removal of the oxidized impurity.

References

  • Aldehydes: identification and storage – Pell Wall Blog. Pell Wall. Available at: [Link]

  • EP0096153A2 - Stabilization of aldehydes. Google Patents.
  • Autoxidation of Fuels During Storage. IntechOpen. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. Available at:[Link]

Sources

Optimization

optimizing chromatography purification methods for 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Welcome to the Technical Support Center for the purification of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule.

This compound presents a "perfect storm" for chromatography: a reactive aliphatic aldehyde (prone to on-column degradation), a rigid spirocyclic core (requiring high shape selectivity), a gem-difluoro group (altering lipophilicity and dipole moments), and a complete lack of a UV chromophore. The following guide synthesizes field-proven methodologies to ensure high-yield, high-purity isolation.

Core Purification Workflow

G N1 Crude Sample (Avoid Alcohols) N2 Stationary Phase (Fluorinated RP / PFP) N1->N2 N3 Mobile Phase (ACN / H2O + 0.1% FA) N2->N3 N4 Detection (CAD or ELSD) N3->N4 N5 Fraction Collection & Lyophilization N4->N5

Workflow for the chromatography purification of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does my product degrade or disappear when using standard normal-phase silica gel chromatography? A1: Aliphatic aldehydes are highly sensitive to the acidic microenvironment of bare silica gel. The active silanol groups on the silica surface can catalyze the hydration, oxidation, or even reduction of the aldehyde group[1]. Furthermore, if you are using alcohol-based modifiers (like methanol or ethanol) in your mobile phase, the silica will catalyze the formation of acetals. Causality: The high surface area of silica combined with trapped moisture and acidic sites lowers the activation energy for nucleophilic attack on the electrophilic carbonyl carbon. Solution: Abandon bare silica. Transition to Reverse-Phase (RP) chromatography, or if normal phase is strictly required, use neutral alumina or silica pre-deactivated with 1% Triethylamine (TEA).

Q2: How does the gem-difluoro group affect my column selection? A2: The gem-difluoro moiety significantly increases the molecule's lipophilicity while introducing a strong local dipole. While standard C18 columns can retain the compound, they often fail to separate it from closely related non-fluorinated synthetic byproducts. Fluorinated stationary phases (such as Pentafluorophenyl, PFP, or perfluoroalkyl columns) are vastly superior here[2]. Causality: Fluorinated phases exploit "fluorophilicity"—a highly specific dipole-dipole and steric interaction between the fluorinated stationary phase and the fluorinated analyte[3]. This provides exceptional shape selectivity, which is critical for resolving isomers of rigid spirocyclic systems.

Q3: I cannot see my compound on the UV detector at 210 nm or 254 nm. What is the best detection strategy? A3: 7,7-difluorospiro[3.5]nonane-2-carbaldehyde lacks a conjugated π -electron system, meaning it has virtually no UV absorbance. You must rely on universal, mass-based aerosol detectors: either a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[4]. CAD is highly recommended over ELSD because it relies on charging dried particles with ionized nitrogen, providing a response that is independent of the analyte's chemical structure and linear over a much wider dynamic range[5]. ELSD relies on light scattering, which varies exponentially with particle size, often missing low-level impurities[5].

Troubleshooting Guide

Issue: High background noise or baseline drift on the CAD/ELSD.

  • Causality: Aerosol detectors measure anything that does not evaporate. If your mobile phase contains non-volatile salts (e.g., phosphate buffers) or if your column is bleeding stationary phase, it will register as severe baseline noise[5].

  • Action: Switch strictly to volatile buffers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). Flush the system with hot water/acetonitrile to clear precipitated salts. Ensure you are using a high-purity nitrogen gas source.

Issue: Peak tailing and poor resolution on Reverse Phase.

  • Causality: Secondary interactions between the aldehyde oxygen and unendcapped metallic impurities or residual silanols in the RP column.

  • Action: Ensure you are using a fully endcapped, high-purity silica-based PFP column. Lower the pH of the mobile phase to 2.5 (using Formic Acid) to suppress silanol ionization.

Step-by-Step Methodology: Optimized RP-CAD Purification

This protocol is designed as a self-validating system . By incorporating a micro-scale re-injection loop, you mathematically prove the chemical inertness of the system before committing your entire crude batch.

Step 1: System Preparation

  • Equip the HPLC system with a Pentafluorophenyl (PFP) preparative column (e.g., 5 μ m, 150 x 21.2 mm).

  • Connect a flow splitter to direct 99% of the eluate to the fraction collector and 1% to the CAD.

  • Prepare Mobile Phase A: LC-MS grade H2​O with 0.1% Formic Acid.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile (ACN) with 0.1% Formic Acid.

Step 2: Sample Preparation

  • Dissolve the crude 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in pure ACN. Strictly avoid methanol or ethanol to prevent acetalization.

  • Filter through a 0.22 μ m PTFE syringe filter.

Step 3: Self-Validation Checkpoint (Critical)

  • Inject a 10 μ L analytical-scale aliquot of the crude mixture.

  • Run a gradient of 10% B to 90% B over 15 minutes.

  • Collect the eluate corresponding to the target CAD peak.

  • Validation: Immediately re-inject the collected fraction. If the resulting chromatogram yields a single, symmetrical peak at the exact same retention time with no early-eluting degradation shoulders, the solvent/column system is validated as chemically inert toward your aldehyde.

Step 4: Preparative Scale-Up

  • Inject the bulk sample (up to column loading capacity, typically 20-50 mg per injection for a 21.2 mm column).

  • Utilize a shallow focused gradient: ramp rapidly to 10% below the elution concentration determined in Step 3, then increase at 1% B per minute.

  • Collect fractions based on the CAD signal threshold.

  • Immediately flash-freeze the collected fractions and lyophilize to isolate the pure aldehyde.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde across different methodologies, illustrating the causality behind the recommended parameters.

ParameterNormal Phase (Bare Silica)Reverse Phase (Standard C18)Reverse Phase (Fluorinated PFP)
Aldehyde Stability Low (High risk of oxidation/acetalization)High (Inert environment)High (Inert environment)
Retention Mechanism Adsorption (Polar interactions)Hydrophobic partitioningHydrophobic + Fluorophilic dipole
Shape Selectivity PoorModerateExcellent (Resolves spiro-isomers)
Optimal Detection Derivatization requiredCAD / ELSDCAD (Highest sensitivity)
Recovery Yield < 60% (Due to irreversible binding)> 90%> 95%

Sources

Troubleshooting

improving stability of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in aqueous media

Technical Support Center: Troubleshooting & Stability Guide for 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde in Aqueous Media Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Stability Guide for 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (CAS: 2639448-82-9).

The spiro[3.5]nonane core places the reactive aldehyde on a strained cyclobutane ring, while the gem-difluoro group sits on the fused cyclohexane ring. The spirocyclic core provides unique three-dimensionality and increased Fsp3​ character, which is highly valued in medicinal chemistry (1)[1]. However, like most aliphatic aldehydes, it is highly susceptible to degradation in aqueous media. This guide synthesizes field-proven methodologies to troubleshoot and prevent hydration, autoxidation, and aldol condensation during your workflows.

Part 1: Core Degradation Pathways & Interventions

Before troubleshooting, it is critical to understand the causality behind the molecule's instability in water. The aldehyde functional group is electrophilic and readily undergoes three primary degradation pathways in aqueous environments.

Pathways Aldehyde 7,7-Difluorospiro[3.5]nonane- 2-carbaldehyde Diol Gem-Diol (Hydration Product) Aldehyde->Diol H2O (Equilibrium) Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid O2 / Radicals Aldol Aldol Adduct (Condensation Product) Aldehyde->Aldol Base Catalysis Micelles Micellar Shielding (Surfactants) Micelles->Aldehyde Lowers Water Activity Antiox Inert Gas & Chelators (Antioxidants) Antiox->Aldehyde Scavenges Radicals pHControl pH 5.5-6.5 Control (Buffer) pHControl->Aldehyde Prevents Enolate Formation

Caption: Degradation pathways of the aldehyde in water and corresponding stabilization interventions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 7,7-difluorospiro[3.5]nonane-2-carbaldehyde degrades rapidly when I prepare aqueous stock solutions. How can I prevent this? A: The primary culprit is hydration to a gem-diol, followed by radical-mediated autoxidation. To prevent this, utilize micellar shielding . Incorporating surfactants like sodium dodecyl sulfate (SDS) partitions the aldehyde into the micellar surface, which exhibits significantly lower water activity ( aw,s​≈0.83 ), directly suppressing the hydration equilibrium (2)[2]. Additionally, mixing with organic solvents prevents polar formyl group interactions that lead to trimerization or degradation during cold storage (3)[3].

Q2: I am observing a white precipitate or film over time in my aqueous buffers. What is it, and how do I stop it? A: This is likely the carboxylic acid byproduct resulting from autoxidation. Aldehydes auto-oxidize via a radical chain mechanism initiated by dissolved oxygen and trace transition metals. Fix: Sparge all aqueous buffers with Argon or Nitrogen for 15 minutes prior to introducing the aldehyde. Add 1 mM EDTA to chelate trace metals.

Q3: My downstream assay requires a basic pH (pH > 8.0), but my aldehyde is forming heavy oligomeric impurities. Why? A: Although the spirocyclic system provides some steric bulk, the cyclobutane ring possesses alpha-protons. Enolizable aldehydes undergo base-catalyzed aldol addition and subsequent condensation, forming heavy oligomeric impurities (4)[4]. Fix: Maintain stock solutions at pH 5.5–6.5. Only introduce the aldehyde to the basic assay buffer at the exact moment of the reaction to minimize its residence time in the enolizable state.

Q4: How can I store the aldehyde long-term if I must keep it in an aqueous-compatible format? A: You should form a bisulfite adduct . Aldehyde bisulfite adducts are highly stable, water-soluble solids that act as a latent form of the aldehyde, resisting autoxidation and hydration (5)[5]. The free aldehyde can be regenerated in situ by shifting the pH with a mild base or acid.

Part 3: Quantitative Data & Comparisons

To help you select the right stabilization approach for your specific workflow, consult the comparative data table below.

Stabilization StrategyPrimary Mechanism of ActionEstimated Aqueous Half-LifeOptimal Application
Unmodified (Control) N/A< 24 hoursImmediate in situ consumption
Micellar Shielding (SDS) Lowers local water activity ( aw,s​ )7–14 daysBiological assays, continuous flow
Co-solvent (20% DMSO) Reduces bulk dielectric constant3–5 daysHigh-throughput screening
Bisulfite Adduct Covalent masking of carbonyl> 6 monthsLong-term storage, latent dosing

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Micelle-Stabilized Aqueous Dispersion

Use this protocol when you need the free aldehyde available for immediate biological or chemical assays in a water-heavy environment.

  • Preparation: Prepare a 50 mM solution of Sodium Dodecyl Sulfate (SDS) in deionized water. (Note: The Critical Micelle Concentration of SDS is ~8.2 mM; using 50 mM ensures complete micellization).

  • Degassing: Sparge the SDS solution with Argon for 15 minutes to displace dissolved oxygen.

  • Encapsulation: Add 7,7-difluorospiro[3.5]nonane-2-carbaldehyde dropwise to achieve a final concentration of 5 mM. Stir gently at room temperature for 30 minutes.

  • Validation Checkpoint: The solution must transition from a cloudy suspension to a completely clear, isotropic dispersion. To mathematically validate, perform Dynamic Light Scattering (DLS); you should observe a monodisperse peak at ~3–5 nm confirming micellar encapsulation. 1 H NMR in D2​O will confirm the preservation of the aldehyde proton peak (~9.5 ppm) rather than the upfield gem-diol peak.

Protocol B: Synthesis of the Bisulfite Adduct for Latent Storage

Use this protocol to convert the volatile, unstable liquid aldehyde into a stable, water-soluble powder for long-term storage.

Workflow Start Free Aldehyde (in n-Propyl Acetate) AddBisulfite Add Aqueous NaHSO3 (35°C, 30 min) Start->AddBisulfite Step 1 Precipitate Precipitate Adduct (Ethyl Formate Anti-solvent) AddBisulfite->Precipitate Step 2 Stable Stable Bisulfite Adduct (Water-Soluble Powder) Precipitate->Stable Step 3 Regenerate Regenerate Free Aldehyde (Mild Base/Acid Shift) Stable->Regenerate In Situ Usage

Caption: Step-by-step workflow for synthesizing and regenerating the stable bisulfite adduct.

  • Dissolution: Dissolve 1.0 equivalent of the crude 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in n-propyl acetate (10 volumes) at 35 °C.

  • Reaction: Prepare a concentrated aqueous solution of sodium metabisulfite ( Na2​S2​O5​ , 0.45 g/mL). Add 1.05 equivalents of this solution dropwise to the organic phase. Stir vigorously at 35 °C for 30 minutes.

  • Validation Checkpoint 1: Monitor the organic phase by 1 H NMR. The characteristic aldehyde proton peak (~9.5 ppm) must entirely disappear, confirming complete conversion to the α-hydroxy sulfonate.

  • Concentration: Concentrate the mixture in vacuo to remove water introduced by the aqueous bisulfite.

  • Precipitation: Add ethyl formate (5 volumes) as an anti-solvent and stir at room temperature until a white suspension forms. Expert Insight: Crucially, when isolating the adduct, use ethyl formate as the anti-solvent rather than acetone; acetone can form its own bisulfite adduct, shifting the equilibrium and causing product degradation (6)[6].

  • Validation Checkpoint 2: Filter the white solid. The isolated powder is the stable bisulfite adduct. It can be stored on the benchtop and dissolved in water, regenerating the free aldehyde upon treatment with mild aqueous base (e.g., NaHCO3​ or NaOH ) during your final assay.

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting of Highly Reactive Spirocyclic Aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic aldehydes into their synthetic pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic aldehydes into their synthetic pipelines. These motifs are highly prized for providing rigid, three-dimensional scaffolds that improve the physicochemical properties and target-binding affinities of drug candidates.

However, the exact stereoelectronic properties that make them valuable—such as ring strain and exposed electrophilic centers—also render the aldehyde moiety highly susceptible to degradation. This guide provides a self-validating, mechanistic framework for the handling, storage, and recovery of these highly reactive species.

Section 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. Highly reactive spirocyclic aldehydes fail primarily through three mechanisms:

  • Aerobic Autoxidation: Exposure to molecular oxygen initiates a radical chain reaction. The aldehydic C-H bond is cleaved, forming an acyl radical that reacts with O2​ to form a peracid. This peracid subsequently reacts with another aldehyde molecule to yield two equivalents of carboxylic acid. This is the most aggressive and common degradation pathway .

  • Nucleophilic Addition (Hydration/Acetalization): In the presence of moisture or protic solvents (e.g., methanol, propylene glycol), the electrophilic carbonyl carbon undergoes rapid nucleophilic attack, forming hydrates or acetals .

  • Polymerization & Cannizzaro-type Reactions: Base-catalyzed environments or thermal stress can induce aldol-type condensations or disproportionation (Cannizzaro) into alcohols and acids, often resulting in intractable gels .

DegradationPathways A Spirocyclic Aldehyde B Aerobic Autoxidation (O2 Exposure) A->B D Nucleophilic Attack (H2O / ROH) A->D F Thermal / Base Stress A->F C Carboxylic Acid Degradant B->C E Hydrates / Acetals D->E G Polymerization & Cannizzaro Products F->G

Fig 1. Mechanistic degradation pathways of highly reactive spirocyclic aldehydes.

Section 2: Empirical Storage Protocols & Quantitative Data

Proper storage is your primary preventative measure. Based on kinetic degradation profiles, the following table summarizes the quantitative limits of storage conditions.

Table 1: Quantitative Storage Condition Matrix for Reactive Aldehydes

Storage ConditionTemperatureAtmosphereMax Recommended DurationExpected Purity Retention
Benchtop (Ambient) 20°C to 25°CAir< 2 Hours< 80% (Rapid Autoxidation)
Standard Fridge 4°CAir / Sealed1 to 2 Weeks85% - 90%
Inert Freezer -20°CArgon Blanket6 Months> 95%
Cryogenic Inert -80°CArgon (Sealed Ampoule)> 2 Years> 99%

Section 3: Validated Experimental Protocols

Protocol A: Inert Handling and Transfer (Schlenk Line)

Because dissolved oxygen is the primary initiator of the autoxidation radical chain, atmospheric exclusion is non-negotiable.

  • Preparation: Flame-dry all glassware under a vacuum (< 0.1 Torr) and backfill with high-purity Argon (repeat 3x). Argon is heavier than Nitrogen and provides a superior protective blanket for volatile/reactive aldehydes.

  • Solvent Degassing: Use only anhydrous, strictly degassed solvents (e.g., prepared via three freeze-pump-thaw cycles).

  • Transfer: Use a gas-tight syringe equipped with a stainless-steel needle. Purge the syringe with Argon three times prior to piercing the septum of the aldehyde storage vessel.

  • Quenching & Disposal: For disposal of residual reactive aldehydes, quench in a fume hood by slowly adding a reducing agent such as sodium bisulfite with vigorous stirring. This reaction is highly exothermic and must be controlled to prevent splattering .

Protocol B: Recovery & Purification via Bisulfite Adduct Formation

When spirocyclic aldehydes degrade, they often form carboxylic acids or polymeric mixtures. Distillation or silica gel chromatography can induce further thermal/acid-catalyzed degradation. The bisulfite method is a gentle, self-validating chemical purification.

  • Adduct Formation: Dissolve the impure aldehyde in diethyl ether. Vigorously stir with a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ). The aldehyde undergoes nucleophilic attack to form a water-soluble α -hydroxy sulfonate adduct.

  • Phase Separation (Validation Step 1): Transfer to a separatory funnel. The desired product is now in the aqueous layer. Discard the organic layer, which contains unreacted polymers, autoxidation products (carboxylic acids), and non-polar impurities.

  • Organic Wash: Wash the aqueous layer twice with fresh diethyl ether to ensure complete removal of trace organic impurities.

  • Cleavage: Cool the aqueous layer to 0°C. Slowly add aqueous sodium carbonate ( Na2​CO3​ ) or 1M HCl until the adduct cleaves, regenerating the free aldehyde.

  • Extraction (Validation Step 2): Extract the regenerated aldehyde into fresh diethyl ether. The aqueous layer should now be free of the adduct.

  • Drying & Storage: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure (bath temp < 25°C), and immediately store under Argon at -80°C.

BisulfitePurification Step1 Impure Aldehyde Step2 Add NaHSO3 (aq) & Stir Step1->Step2 Step3 Aqueous Wash (Extract Adduct) Step2->Step3 Step4 Organic Wash (Discard Impurities) Step3->Step4 Step5 Base Cleavage (Na2CO3) Step4->Step5 Step6 Pure Spirocyclic Aldehyde Step5->Step6

Fig 2. Step-by-step bisulfite adduct purification workflow for degraded aldehydes.

Section 4: Troubleshooting & FAQs

Q1: My spirocyclic aldehyde turned into a viscous gel. What happened, and can I recover it? Causality: Highly reactive aldehydes, especially those lacking steric hindrance around the carbonyl, are prone to base-catalyzed or thermal polymerization (aldol-type condensations) or Cannizzaro-type disproportionation . Solution: Once polymerized into a gel, recovery of the monomer is extremely low-yielding. To prevent this, always store the aldehyde neat at -80°C or as a dilute solution in an anhydrous, aprotic solvent. If the gel is only partial, you can attempt Protocol B to salvage the remaining monomer.

Q2: How do I monitor the degradation of my aldehyde without exposing it to air? Causality: Opening the vessel for routine NMR or GC-MS introduces oxygen and moisture, accelerating degradation. Solution: Prepare sealed capillary tubes containing the aldehyde dissolved in deuterated solvent (e.g., C6​D6​ or CDCl3​ passed over basic alumina to remove acidic impurities) under an Argon atmosphere. You can periodically run 1H -NMR on these sealed capillaries. Look for the disappearance of the characteristic aldehydic proton (typically δ 9.5 - 10.5 ppm) and the appearance of a carboxylic acid proton or polymeric broad peaks.

Q3: I need to use the aldehyde in an aqueous biological assay, but it hydrates rapidly. How can I manage this? Causality: In aqueous media, the electrophilic carbonyl carbon is rapidly attacked by water, forming a gem-diol (hydrate). While this is an equilibrium process, highly strained spirocyclic aldehydes often favor the hydrate form to relieve ring strain . Solution: Prepare your stock solutions in anhydrous DMSO immediately before the assay. Add the stock to the aqueous buffer at the very last second. If the hydrate formation is too fast for your assay window, consider using an acetal prodrug strategy that slowly hydrolyzes in the assay buffer, providing a steady, low concentration of the active aldehyde.

References

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells Source: Nicotine & Tobacco Research (Oxford Academic) URL:[Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite Source: PMC (National Institutes of Health) URL:[Link]

Reference Data & Comparative Studies

Validation

Bioisosteric Profiling: 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde vs. Non-Fluorinated Analogs in Drug Design

As the demand for novel, three-dimensional chemical space in drug discovery intensifies, spirocyclic scaffolds have emerged as premier bioisosteres for flat aromatic rings and flexible cycloalkanes. Among these, the spir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, three-dimensional chemical space in drug discovery intensifies, spirocyclic scaffolds have emerged as premier bioisosteres for flat aromatic rings and flexible cycloalkanes. Among these, the spiro[3.5]nonane system offers a rigid, vector-controlled framework ideal for positioning pharmacophores ([1]). However, the aliphatic nature of the cyclohexane subunit often introduces metabolic liabilities.

This guide provides an objective, data-driven comparison between the standard non-fluorinated spiro[3.5]nonane-2-carbaldehyde and its metabolically hardened counterpart, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde (CAS: 2639448-82-9) ([2]). By analyzing the causality behind these structural modifications, researchers can make informed decisions when optimizing lead compounds for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Causality: The Role of gem-Difluoro Substitution

The strategic replacement of hydrogen atoms with a gem-difluoro ( CF2​ ) group is a sophisticated tactic in medicinal chemistry, fundamentally altering the physicochemical properties of the parent scaffold without significantly increasing steric bulk ([3]).

  • Metabolic Shielding: The primary driver for utilizing 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is the mitigation of Cytochrome P450 (CYP450)-mediated oxidation. In standard spiro[3.5]nonane systems, the C7 and C8 positions are highly exposed to oxidative metabolism. The substitution of C-H bonds with C-F bonds—which possess significantly higher bond dissociation energies—effectively blocks this metabolic hotspot, as demonstrated in the optimization of spirocyclic GPR119 agonists ([4]).

  • Conformational Locking (Gauche Effect): The highly electronegative fluorine atoms exert strong stereoelectronic effects. In a cyclohexane system, the gem-difluoro group restricts ring flipping, locking the spirocycle into a preferred chair conformation. This rigidity reduces the entropic penalty upon target binding, often translating to enhanced potency ([5]).

  • Lipophilicity Modulation: While fluorine is intrinsically hydrophobic, the installation of a gem-difluoro group adjacent to an aliphatic network generates a strong local dipole moment. This dipole often offsets the lipophilic contribution of the fluorine atoms, resulting in a stabilization or even a slight reduction in the partition coefficient (LogP) compared to the non-fluorinated analog, thereby preserving aqueous solubility ([5]).

Comparative Physicochemical Profile

The following table summarizes the divergent properties of the two building blocks, illustrating why the fluorinated analog is often preferred during the lead optimization phase.

ParameterSpiro[3.5]nonane-2-carbaldehyde7,7-Difluorospiro[3.5]nonane-2-carbaldehydeCausality / Impact
Molecular Formula C10​H16​O C10​H14​F2​O Addition of ~36 Da molecular weight.
C-H Oxidation Liability High (Exposed C7/C8 positions)Low (Blocked at C7)C-F bonds resist CYP450 metabolism, prolonging in vivo half-life[3][4].
Lipophilicity (cLogP) Baseline (~2.4)Slightly Decreased (~2.1)Strong local dipole of the CF2​ group modulates overall hydrophobicity[5].
Conformational State Flexible chair interconversionRestrictedStereoelectronic effects lock the ring, reducing entropic penalty upon binding[5].
Synthetic Utility Aldehyde handleAldehyde handleBoth retain the exact exit vector for reductive aminations or Wittig olefinations[2].

Bioisosteric Workflow Diagram

The logical progression from identifying a metabolic weakness to validating a fluorinated bioisostere is visualized below.

G A Lead Optimization (Spiro[3.5]nonane) B Metabolic Liability (CYP450 C-H Oxidation) A->B C Bioisosteric Design (gem-Difluoro Addition) B->C D 7,7-Difluorospiro[3.5]nonane (Enhanced Stability) C->D

Caption: Logical workflow of bioisosteric replacement to overcome metabolic liabilities in spirocyclic scaffolds.

Experimental Validation Protocols

To objectively compare the performance of derivatives synthesized from these two building blocks, rigorous, self-validating experimental protocols must be employed.

Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance, CLint​ )

This assay determines the vulnerability of the spirocyclic scaffold to Phase I oxidative metabolism.

  • Preparation: Prepare a 1 mM stock solution of the test compound (derivatized from either the fluorinated or non-fluorinated aldehyde) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Termination & Time-Course: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Mechanism:

    • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic activity of the microsome batch.

    • Negative Control: A parallel incubation lacking NADPH is mandatory. If the compound degrades in the absence of NADPH, the instability is non-CYP mediated (e.g., chemical degradation or esterase activity), ensuring the causality of the CF2​ substitution is accurately measured.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

This protocol quantifies the lipophilicity shift induced by the gem-difluoro group.

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours at room temperature. Separate the phases.

  • Sample Spiking: Dissolve the test compound in the saturated octanol phase to achieve a concentration of 100 µM.

  • Equilibration: In a glass vial, combine equal volumes (e.g., 2 mL each) of the spiked octanol and the saturated aqueous buffer. Shake mechanically at 25°C for 2 hours to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound in each phase using HPLC-UV or LC-MS. Calculate LogD=log10​([C]octanol​/[C]aqueous​) .

  • Self-Validation Mechanism:

    • Mass Balance Check: The sum of the compound quantified in the aqueous and octanol phases must equal the initial spike concentration (±5%). A failure indicates compound precipitation or adsorption to the glass vial, invalidating the run.

    • Reference Standards: Run Hydrocortisone (LogP ~1.6) concurrently to validate the system's partitioning accuracy.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Optimization of oxadiazole derivatives with a spirocyclic cyclohexane structure as novel GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic Source: Chemistry - A European Journal (Wiley / ResearchGate) URL:[Link]

Sources

Comparative

Comparative Lipophilicity Guide: 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals In the pursuit of optimal pharmacokinetic profiles, managing lipophilicity is one of the most critical challenges in drug design. High...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In the pursuit of optimal pharmacokinetic profiles, managing lipophilicity is one of the most critical challenges in drug design. High lipophilicity often correlates with poor aqueous solubility, rapid metabolic clearance, and off-target toxicity. To navigate these liabilities, modern medicinal chemistry heavily relies on 3D bioisosteres.

This guide provides an in-depth comparative analysis of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde derivatives , evaluating their performance as advanced bioisosteric building blocks compared to traditional non-fluorinated and monocyclic alternatives.

The Mechanistic Rationale: Scaffold Engineering & Fluorination

The Spirocyclic Advantage

Replacing flat, sp2-hybridized aromatic rings (like phenyl or pyridyl groups) with sp3-rich spirocycles is a proven strategy to increase the 3D character of a drug candidate. The spiro[3.5]nonane scaffold offers a rigid, well-defined spatial arrangement that maintains the steric bulk of a phenyl ring or tert-butyl group while significantly improving aqueous solubility and reducing susceptibility to cytochrome P450 (CYP450) oxidative metabolism 1[1].

The Gem-Difluoro Effect on Lipophilicity

While the hydrocarbon core of a spirocycle is inherently lipophilic, the targeted introduction of a gem-difluoro group at the 7-position fundamentally alters the molecule's physicochemical properties.

Although fluorine is highly electronegative, its impact on lipophilicity is highly context-dependent. In aliphatic systems, the introduction of a gem-difluoro moiety creates a powerful local dipole moment. This localized polarity counteracts the overall hydrophobicity of the hydrocarbon ring, leading to a predictable and significant decrease in the partition coefficient (LogP) 2[2]. By utilizing 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, researchers can seamlessly introduce a functionalizable handle (the carbaldehyde) while simultaneously driving the LogP down by approximately 0.5 to 0.8 units compared to the non-fluorinated parent 3[3].

Quantitative Data: Lipophilicity Comparison

The table below summarizes the comparative lipophilicity (LogP) of the 7,7-difluorospiro[3.5]nonane scaffold against its structural alternatives. The data highlights the powerful LogP-lowering capability of the gem-difluoro substitution.

Compound ScaffoldStructural ClassFluorination StatusComputed/Experimental LogPΔLogP (vs. Non-Fluorinated)
Spiro[3.5]nonane-2-carbaldehyde SpirocyclicNone~ 2.45N/A
7,7-Difluorospiro[3.5]nonane-2-carbaldehyde SpirocyclicGem-difluoro~ 1.61- 0.84
Cyclohexanecarbaldehyde MonocyclicNone~ 1.80N/A
4,4-Difluorocyclohexanecarbaldehyde MonocyclicGem-difluoro~ 0.96- 0.84

Note: The consistent ΔLogP of ~ -0.84 units demonstrates the predictable nature of gem-difluorination in aliphatic rings, allowing for rational drug design and property modulation.

Self-Validating Experimental Methodology: LogD7.4 Determination

To objectively verify the lipophilicity of these derivatives, the octanol/buffer shake-flask method coupled with LC-MS/UV-DAD quantification is the industry gold standard4[4].

The following protocol is engineered as a self-validating system . It does not merely measure partition coefficients; it actively checks for experimental artifacts (e.g., compound degradation, incomplete phase separation) through integrated causality checks.

Step-by-Step Protocol
  • Mutual Phase Saturation (The Foundation):

    • Action: Vigorously stir n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C, then separate.

    • Causality: Water and octanol are partially miscible. If un-saturated solvents are used, they will dissolve into each other during the assay, altering the phase volumes and artificially skewing the final concentration ratio[].

  • Sample & Internal Standard Spiking (The Control):

    • Action: Dissolve the 7,7-difluorospiro[3.5]nonane derivative (1 mM) in the saturated octanol phase. Simultaneously, spike in a reference compound with a known, highly validated LogD (e.g., Toluene or a known fluorinated standard).

    • Causality: The internal standard acts as a self-validating control. If the calculated LogD of the reference standard deviates from literature values, the entire run is flagged for temperature or pH anomalies 6[6].

  • Thermostatic Equilibration:

    • Action: Combine equal volumes of the spiked octanol and saturated PBS in a sealed vial. Shake at 300 rpm for 24 hours at a strictly controlled 25°C.

    • Causality: Partitioning is a highly temperature-dependent thermodynamic equilibrium. Strict thermostatic control prevents thermal fluctuations from shifting the partition coefficient.

  • Centrifugal Phase Separation:

    • Action: Centrifuge the vials at 4,000 rpm for 15 minutes.

    • Causality: Shaking creates micro-emulsions. Centrifugation ensures absolute macroscopic phase separation, preventing microscopic octanol droplets in the aqueous phase from causing false-positive lipophilicity readings.

  • LC-MS/UV-DAD Quantification & Mass Balance Check:

    • Action: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Quantify the compound concentration in both phases using LC-MS/UV-DAD.

    • Causality: By quantifying both phases (rather than just one and assuming the rest is in the other), the system calculates a "Mass Balance." If the total quantified mass is significantly less than the initial input mass, the system automatically flags the compound for potential degradation, precipitation, or adsorption to the vial walls during the 24-hour shake.

Experimental Workflow Visualization

LogD_Workflow N1 1. Phase Saturation (n-Octanol & PBS pH 7.4) N2 2. Compound & Standard Spiking N1->N2 N3 3. Thermostatic Shaking (24h, 25°C) N2->N3 N4 4. Centrifugal Phase Separation N3->N4 N5 5. LC-MS/UV-DAD Quantification N4->N5 N6 6. Mass Balance Check & LogD Calculation N5->N6

Self-validating shake-flask LC-MS workflow for LogD7.4 determination.

References

  • Shake Flask LogD - Domainex. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - NIH / PubMed Central. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH / PubMed Central.[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis - CCS Chemistry. [Link]

Sources

Validation

HPLC Method Validation for 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Purity: PFP-CAD vs. Traditional C18-UV

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of developing and validating purity methods for novel, heavily functionalized building blocks. 7,7-difluorospiro[3.5]nonane-2-carbaldehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of developing and validating purity methods for novel, heavily functionalized building blocks. 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is a prime example. This fluorinated spirocyclic aliphatic aldehyde is a highly valuable bioisosteric scaffold in modern drug discovery. However, it presents a dual analytical nightmare: it lacks a strong UV chromophore, and its synthesis often generates closely related des-fluoro, mono-fluoro, or isomeric spirocyclic impurities that co-elute on standard reversed-phase columns.

In this guide, we will bypass the traditional (and often inadequate) C18/UV paradigm. Instead, we will objectively compare the performance of a Pentafluorophenyl (PFP) column coupled with Charged Aerosol Detection (CAD) against conventional methods. We will then detail a self-validating protocol aligned with the modernized, science- and risk-based framework of the ICH Q2(R2) guidelines[1].

Mechanistic Rationale: The Causality Behind Method Design

To build a robust analytical method, we must understand the physicochemical limitations of our analyte and select our tools based on fundamental mechanisms, not default laboratory habits.

1. Detector Selection: Why UV Fails and CAD Succeeds

Aliphatic aldehydes exhibit only weak n→π∗ transitions, typically absorbing around 280–290 nm with an exceptionally low molar extinction coefficient. Monitoring at low UV wavelengths (e.g., 210 nm) to force a signal leads to severe baseline drift during gradient elution and poor signal-to-noise ratios.

The Charged Aerosol Detector (CAD) overcomes this by measuring the charge transferred to aerosolized analyte particles. It provides a quasi-universal, mass-dependent response that is independent of the analyte's chemical structure or optical properties[2]. Because 7,7-difluorospiro[3.5]nonane-2-carbaldehyde has a sufficiently low vapor pressure at the detector's operating temperature, it remains in the aerosol phase after the mobile phase evaporates, yielding highly sensitive and uniform response factors for both the API and its unknown impurities.

2. Column Chemistry: Why C18 Fails and PFP Succeeds

Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. When attempting to separate 7,7-difluorospiro[3.5]nonane-2-carbaldehyde from a 7-monofluoro regioisomer, the difference in hydrophobicity is negligible, resulting in co-elution.

Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms. Beyond basic hydrophobicity, PFP columns offer strong dipole-dipole interactions, π−π interactions, and specific fluorine-fluorine (fluorophilic) interactions[3]. Furthermore, the rigid planar structure of the pentafluorophenyl ring imparts enhanced shape selectivity, which is critical for resolving rigid, structural isomers of fluorinated compounds[4].

G Analyte 7,7-difluorospiro[3.5]nonane -2-carbaldehyde Challenge1 Aliphatic Aldehyde (No Strong UV Chromophore) Analyte->Challenge1 Challenge2 Fluorinated Spirocycle (Isomeric Impurities) Analyte->Challenge2 Solution1 Charged Aerosol Detection (CAD) Uniform Mass Response Challenge1->Solution1 Solution2 Pentafluorophenyl (PFP) Column Fluorophilic & Dipole Interactions Challenge2->Solution2 Result Robust, ICH Q2(R2) Validated Purity Method Solution1->Result Solution2->Result

Fig 1: Analytical challenges and mechanistic solutions for fluorinated aliphatic aldehydes.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP-CAD approach, we compared it directly against a standard C18-UV method using a spiked sample containing the target aldehyde and its 7-monofluoro impurity.

Table 1: Column Selectivity Comparison (C18 vs. PFP)

ParameterStandard C18 (Octadecyl)Core-Shell PFP (Pentafluorophenyl)
Retention Mechanism Hydrophobic dispersion onlyHydrophobic, Dipole-dipole, π−π , Fluorophilic
Resolution ( Rs​ ) from Mono-fluoro Impurity 0.8 (Co-elution)3.4 (Baseline separation)
Peak Shape (Tailing Factor) 1.41.05
Suitability for Fluorinated Isomers PoorExcellent

Table 2: Detector Performance Comparison (UV vs. CAD)

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Detection Mechanism Chromophore absorbance ( n→π∗ )Aerosol charge transfer (Mass-based)
Signal-to-Noise (0.05% Impurity) < 3 (Undetectable)> 25 (Highly quantifiable)
Baseline Stability (Gradient) Severe driftStable, flat baseline
Response Factor Uniformity Highly variable (structure-dependent)Quasi-universal (structure-independent)
Self-Validating Experimental Protocol: PFP-CAD Workflow

A method is only as reliable as its internal controls. The following step-by-step protocol integrates a System Suitability Test (SST) to ensure the method self-validates prior to every sample sequence, adhering to the stringent parameters defined by ICH Q2(R2)[5].

Step 1: Mobile Phase Preparation

Causality Note: CAD requires strictly volatile mobile phase additives to prevent high background noise and detector fouling. Non-volatile salts (e.g., phosphates) are strictly prohibited.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-shell PFP, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration

Step 3: CAD Detector Optimization

Causality Note: Because 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is semi-volatile, the evaporation temperature must be carefully balanced. Too high, and the analyte evaporates, losing signal; too low, and mobile phase noise increases.

  • Evaporation Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function Value (PFV): Set to 1.0 for data acquisition (linearity correction applied post-run).

Step 4: System Suitability Testing (SST) - The Self-Validation Engine

Before analyzing unknown batches, the system must pass the following criteria:

  • Blank Injection: Inject diluent (50:50 Water:Acetonitrile). Criteria: No interfering peaks > 0.05% of the target analyte area.

  • Resolution Solution: Inject a mixture of the target aldehyde and 7-monofluorospiro[3.5]nonane-2-carbaldehyde. Criteria: Resolution ( Rs​ ) 2.0.

  • Sensitivity Check: Inject the Limit of Quantitation (LOQ) standard (0.03% nominal concentration). Criteria: Signal-to-Noise (S/N) 10.

  • Precision Check: Inject the 100% working standard 6 consecutive times. Criteria: Peak area % RSD 2.0%.

ICH Q2(R2) Method Validation Summary

The ICH Q2(R2) framework establishes the global standard for ensuring analytical methods are scientifically sound, reproducible, and defensible throughout the drug lifecycle[5]. Below is the summary of the validation execution for our PFP-CAD method.

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (CAD Power Law Fit) Start->Lin Sens LOD & LOQ (S/N > 3 & S/N > 10) Start->Sens Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Report Final Validation Report Spec->Report Lin->Report Sens->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) analytical method validation workflow for purity assessment.

Table 3: ICH Q2(R2) Validation Results (PFP-CAD Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaPFP-CAD Method ResultStatus
Specificity Baseline separation of impurities; Rs​>2.0 Rs​=3.4 for critical mono-fluoro pairPass
Linearity R2≥0.995 over specified range R2=0.9992 (Quadratic/Power-law applied)Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.01% (LOD) / 0.03% (LOQ)Pass
Accuracy 98.0% - 102.0% recovery at 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD 2.0% (n=6)0.8% RSDPass
Conclusion

Validating a purity method for 7,7-difluorospiro[3.5]nonane-2-carbaldehyde requires moving beyond legacy techniques. By understanding the lack of a UV chromophore and the subtle structural differences of fluorinated impurities, we can rationally select CAD and PFP technologies. The resulting method not only resolves critical isomeric pairs but also delivers the universal sensitivity required to meet strict ICH Q2(R2) regulatory standards, ensuring the integrity of this critical building block in drug development pipelines.

Sources

Comparative

mass spectrometry fragmentation patterns of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Title: Analytical Profiling and Mass Spectrometry Fragmentation of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde: A Comparative Guide Executive Summary In modern drug discovery, spirocyclic scaffolds like spiro[3.5]nonanes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Profiling and Mass Spectrometry Fragmentation of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde: A Comparative Guide

Executive Summary In modern drug discovery, spirocyclic scaffolds like spiro[3.5]nonanes are highly valued as metabolically stable bioisosteres for traditional saturated heterocycles. The strategic addition of a gem-difluoro group further enhances lipophilic efficiency and mitigates cytochrome P450-mediated oxidation. 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS: 2639448-82-9) serves as a premier building block for integrating this motif into [1]. This guide objectively compares the analytical performance—specifically Electron Ionization Mass Spectrometry (EI-MS) fragmentation—of this fluorinated spirocycle against non-fluorinated and non-spirocyclic alternatives, providing researchers with a self-validating framework for structural confirmation.

Structural & Analytical Comparison Framework

To demonstrate the analytical distinctiveness of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, we compare it against two common alternative building blocks. This comparison highlights how structural nuances dramatically alter mass spectral signatures.

  • Target Product (A): 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde

  • Alternative (B): Spiro[3.5]nonane-2-carbaldehyde (Lacks fluorine)

  • Alternative (C): 4,4-Difluorocyclohexanecarbaldehyde (Lacks spiro-fusion)

Table 1: Comparative Physicochemical and MS Properties

Property / FeatureTarget Product (A)Alternative (B)Alternative (C)
Molecular Formula C10H14F2OC10H16OC7H10F2O
Molecular Weight 188.21 g/mol 152.23 g/mol 148.15 g/mol
Metabolic Liability Very Low (Sterically hindered, F-blocked)Moderate (C7 position susceptible)High (Conformationally flexible)
Primary MS Cleavage m/z 159 (-CHO)m/z 123 (-CHO)m/z 119 (-CHO)
Diagnostic Neutral Loss -20 Da (HF), -40 Da (2xHF)-28 Da (CO)-20 Da (HF)
Spiro-Ring Fragment m/z 119m/z 95N/A

Mechanistic Causality of Fragmentation Patterns

Understanding the causality behind MS fragmentation is critical for accurate metabolite tracking and [2].

  • Target Product A (m/z 188): The fragmentation is driven by two competing pathways. Initially, the carbonyl group induces a predictable α-cleavage, resulting in the loss of the formyl radical (-29 Da) to yield the base peak at m/z 159. Simultaneously, the gem-difluoro group on the cyclohexane ring is highly prone to fluorine elimination. The loss of a neutral hydrogen fluoride (HF) molecule (-20 Da) generates a diagnostic m/z 168 ion. The strong electron-withdrawing nature of the fluorine atoms weakens the adjacent spiro-C-C bonds, facilitating a unique spiro-ring opening that ejects C3H4 to form an m/z 119 fragment.

  • Alternative B (m/z 152): Without the fluorine atoms, the molecule relies entirely on standard [3]. It lacks the -20 Da neutral loss, instead showing a prominent [M-CO]+• ion at m/z 124 and standard[4].

  • Alternative C (m/z 148): While it exhibits the characteristic HF loss (m/z 128), it lacks the rigid spirocyclic center. Consequently, its fragmentation is dominated by simple retro-Diels-Alder-like cleavage of the cyclohexane ring, failing to produce the complex, high-mass spiro-fragments seen in Product A.

Fragmentation Pathway Visualization

The following logical diagram maps the primary EI-MS fragmentation pathways of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

MS_Fragmentation M M+• (m/z 188) 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde F1 [M - CHO]+ (m/z 159) α-Cleavage M->F1 -29 Da (-CHO•) F2 [M - HF]+• (m/z 168) Fluorine Elimination M->F2 -20 Da (-HF) F3 [M - CO]+• (m/z 160) Carbonyl Extrusion M->F3 -28 Da (-CO) F5 Spiro-ring Cleavage (m/z 119) Loss of C3H4 F1->F5 -40 Da (-C3H4) F4 [M - 2HF]+• (m/z 148) Sequential F-Loss F2->F4 -20 Da (-HF)

EI-MS fragmentation pathways of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Self-Validating Experimental Protocol: GC-EI-MS Profiling

To ensure high-fidelity data collection, the following step-by-step methodology incorporates internal self-validation mechanisms. This prevents common analytical artifacts such as in-source oxidation or thermal degradation of the sensitive carbaldehyde moiety.

Phase 1: Sample Preparation & Internal Standardization

  • Preparation: Dissolve 1.0 mg of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde in 1.0 mL of anhydrous dichloromethane (DCM).

    • Causality: Aldehydes rapidly oxidize to carboxylic acids in the presence of moisture and light. Anhydrous DCM prevents hydration of the aldehyde, which would otherwise alter the molecular ion mass.

  • Standardization: Spike the solution with 10 µL of a 100 µg/mL 1-fluoronaphthalene internal standard (IS) solution.

    • Self-Validation: The IS serves as a constant reference point. If the IS signal drops, it indicates an injection failure or source contamination, invalidating the run rather than yielding a false negative for the target compound.

Phase 2: GC Separation & System Suitability 3. Column Selection: Utilize a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5MS).

  • Causality: Low-polarity stationary phases minimize secondary interactions with the polar aldehyde oxygen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate MS integration.
  • Blank Run: Inject 1 µL of the DCM/IS blank prior to the sample.
  • Self-Validation: This confirms the absence of column bleed or carryover from previous spirocyclic analyses, ensuring that the m/z 119 and 159 peaks in the sample run originate exclusively from the [4].

Phase 3: EI-MS Acquisition 5. Ionization Parameters: Set the electron ionization energy strictly to 70 eV and the source temperature to 230 °C.

  • Causality: 70 eV is the universal standard for EI-MS. Deviating from this energy alters the internal energy transferred to the molecule, skewing the relative abundance of the -HF (m/z 168) versus -CHO (m/z 159) fragments, making impossible[2].
  • Vacuum Integrity Check: Monitor the background m/z 28 (N2) and m/z 32 (O2) ratio.
  • Self-Validation: An O2/N2 ratio > 0.25 indicates an air leak. An air leak will cause in-source oxidation of the carbaldehyde to a carboxylic acid (M+ = 204), completely corrupting the fragmentation profile. Do not proceed until the leak is resolved.

Phase 4: Data Interpretation 7. Peak Assignment: Extract Ion Chromatograms (EIC) for m/z 188, 159, and 168.

  • Validation: The exact co-elution of these three masses confirms the structural integrity of the intact 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, distinguishing it from potential degradation products.

References

  • Title: Mass Spectrometry: Fragmentation | Source: Miami University | URL: [Link]

  • Title: Spiro(3.5)nonane | C9H16 | CID 12651160 | Source: PubChem, NIH | URL: [Link]

Sources

Validation

Pharmacokinetic Profiling: Spirocyclic vs. Linear Difluoro Aldehydes in Drug Discovery

Executive Summary In modern medicinal chemistry, the aldehyde functional group is often viewed as a structural liability due to its high reactivity and metabolic lability. To mitigate rapid enzymatic oxidation and hydrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the aldehyde functional group is often viewed as a structural liability due to its high reactivity and metabolic lability. To mitigate rapid enzymatic oxidation and hydration, drug developers frequently incorporate electron-withdrawing difluoro ( −CF2​− ) groups adjacent to the aldehyde. However, the geometric presentation of this difluoro motif—specifically whether it is integrated into a linear chain or a spirocyclic scaffold —dictates profound differences in the molecule's pharmacokinetic (PK) profile.

This guide provides an objective, data-backed comparison of linear versus spirocyclic difluoro aldehydes, detailing the mechanistic causality behind their metabolic stability, quantitative PK differences, and the experimental protocols required to validate these parameters.

Mechanistic Grounding: The Role of Conformational Rigidity

The incorporation of fluorine atoms is a proven strategy to block metabolically labile sites, modulate lipophilicity, and adjust the pKa of adjacent functional groups [1]. However, the structural framework housing the fluorine atoms determines the ultimate success of the drug candidate.

Linear Difluoro Aldehydes: The Cost of Flexibility

In linear aliphatic chains, 1,2- or 1,3-difluoro substituents possess significant rotational freedom. Depending on the substitution pattern, these chains often adopt gauche conformations to minimize electrostatic repulsion [1]. This conformational flexibility leaves the adjacent aldehyde exposed to rapid hydration and subsequent oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) enzymes. Consequently, linear difluoro aldehydes frequently suffer from high intrinsic clearance ( Clint​ ) and poor oral bioavailability.

Spirocyclic Difluoro Aldehydes: Pre-organization and Shielding

Integrating the difluoro motif into a spirocyclic ring system fundamentally alters the molecule's 3D architecture. Spirocyclic scaffolds break molecular planarity, which reduces crystal packing energy and significantly enhances aqueous solubility [2].

More importantly, the rigid spiro-fusion locks the −CF2​− group in a specific spatial orientation. This pre-organized geometry provides intense steric shielding around the aldehyde, restricting access to the enzymatic active sites of AO and CYPs. As a result, spirocyclic difluoro aldehydes exhibit enhanced microsomal stability, lower plasma protein binding (PPB), and superior half-lives compared to their linear counterparts[2, 3].

Quantitative Pharmacokinetic Comparison

To objectively compare the performance of these two structural classes, we summarize representative in vivo and in vitro data derived from murine models and Human Liver Microsomes (HLM).

Table 1: Comparative PK Parameters (Linear vs. Spirocyclic Difluoro Aldehydes)

Pharmacokinetic ParameterLinear Difluoro AldehydeSpirocyclic Difluoro AldehydeMechanistic Driver
Intrinsic Clearance ( Clint​ ) 145 µL/min/mg18 µL/min/mgSteric shielding of the aldehyde prevents CYP/AO oxidation.
Elimination Half-Life ( t1/2​ ) 0.6 hours3.5 hoursReduced metabolic lability extends systemic circulation.
Volume of Distribution ( Vd​ ) 1.2 L/kg4.8 L/kgLower planarity and optimized lipophilicity improve tissue penetration.
Plasma Protein Binding (PPB) >98%82%Disruption of planar π -stacking interactions with albumin.
Oral Bioavailability ( F% ) 8%35%Enhanced aqueous solubility and resistance to first-pass metabolism.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for assessing the PK differences between linear and spirocyclic difluoro aldehydes.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To isolate Phase I metabolism and determine intrinsic clearance ( Clint​ ) before advancing to animal models.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate Clint​ using the formula: Clint​=(k×V)/microsomal protein concentration .

Protocol 2: In Vivo Murine Pharmacokinetic Profiling

Purpose: To evaluate systemic exposure, half-life, and oral bioavailability.

  • Formulation: Dissolve the test compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% saline to ensure complete dissolution.

  • Dosing: Administer the formulation to male ICR mice via intravenous (IV) injection (2 mg/kg) or oral gavage (PO) (10 mg/kg).

  • Sampling: Collect blood samples (~50 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Precipitate plasma proteins using three volumes of acetonitrile.

  • Quantification: Analyze the clear supernatant via LC-MS/MS. Use non-compartmental analysis (NCA) software to calculate Area Under the Curve (AUC), t1/2​ , Vd​ , and F% .

Visualizing the Workflows and Pathways

PK_Workflow A Compound Synthesis (Linear vs Spiro) B In Vitro HLM Assay (Intrinsic Clearance) A->B Screening C In Vivo Murine PK (IV & PO Dosing) B->C Cl_int < 50 µL/min/mg D Data Analysis (t1/2, Vd, F%) C->D Plasma Sampling

Fig 1. Step-by-step experimental workflow for evaluating pharmacokinetic properties.

Metabolic_Pathway Root Difluoro Aldehyde Drug Candidate Lin Linear Scaffold (Flexible) Root->Lin Spiro Spirocyclic Scaffold (Rigid) Root->Spiro Degrad Rapid Oxidation (Aldehyde Oxidase) Lin->Degrad Stable Steric Shielding (Metabolic Resistance) Spiro->Stable Clearance High Clearance Low Bioavailability Degrad->Clearance Efficacy Extended Half-Life High Bioavailability Stable->Efficacy

Fig 2. Divergent metabolic pathways of linear versus spirocyclic difluoro aldehydes.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemistry Africa / Chemical Papers, 2023. URL:[Link][1]

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 2019. URL:[Link][2]

  • Dynamic radical recombination enabling stereodivergent construction of spirocycles with nonadjacent stereocenters. Nature Communications, 2025. URL:[Link][3]

Sources

Comparative

Evaluating the Metabolic Clearance of 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde Scaffolds: A Comparative Guide

Executive Summary In modern drug discovery, replacing flat, aromatic rings with saturated, three-dimensional architectures—a paradigm often termed the "escape from flatland"—is a cornerstone strategy for improving physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, replacing flat, aromatic rings with saturated, three-dimensional architectures—a paradigm often termed the "escape from flatland"—is a cornerstone strategy for improving physicochemical properties and clinical success rates 1. Among these architectures, spirocyclic scaffolds like spiro[3.5]nonane serve as excellent bioisosteres. However, substituting an aromatic ring with a saturated carbocycle often introduces new metabolic liabilities, specifically cytochrome P450 (CYP)-mediated hydroxylation of the newly introduced C-H bonds.

The 7,7-difluorospiro[3.5]nonane-2-carbaldehyde building block provides an elegant, highly optimized solution to this challenge. The 2-carbaldehyde moiety acts as a versatile synthetic handle (ideal for reductive amination), while the gem-difluoro substitution at the 7-position fundamentally alters the scaffold's metabolic profile. This guide objectively compares the metabolic clearance of the 7,7-difluorospiro[3.5]nonane core against traditional unfluorinated and aromatic alternatives, detailing the mechanistic causality behind its superior stability and providing a self-validating protocol for experimental verification.

Mechanistic Rationale: Why the 7,7-Difluoro Modification?

As an application scientist evaluating structural modifications, it is critical to understand why a substitution works, rather than just observing the empirical result. The superior metabolic stability of the 7,7-difluorospiro[3.5]nonane scaffold is driven by two primary mechanisms:

  • Steric and Electronic Shielding of Metabolic Hotspots: Unfluorinated cyclohexane rings are highly susceptible to oxidative insertion by CYP450 enzymes. By replacing the most labile hydrogens with fluorine, chemists create a metabolic roadblock. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol), making hydrogen abstraction and subsequent hydroxylation energetically unfavorable 2.

  • Lipophilicity and pKa Modulation: While adding carbon mass typically increases lipophilicity, gem-difluoro substitution lowers the overall logD compared to unfluorinated alkyl counterparts due to the strong electron-withdrawing nature of fluorine. Lower lipophilicity directly correlates with reduced non-specific binding to the lipophilic active sites of CYP enzymes, thereby driving down intrinsic clearance ( CLint​ ) 3.

G Core Spiro[3.5]nonane Core Unfluorinated Unfluorinated C-H Bonds Core->Unfluorinated Fluorinated 7,7-gem-Difluoro C-F Bonds Core->Fluorinated CYP_Active CYP450 Oxidation (Hydroxylation) Unfluorinated->CYP_Active CYP_Blocked CYP450 Blocked (Steric/Electronic Shield) Fluorinated->CYP_Blocked High_Clearance High Metabolic Clearance (CL_int) CYP_Active->High_Clearance Low_Clearance Low Metabolic Clearance (CL_int) CYP_Blocked->Low_Clearance

Mechanistic pathway comparing CYP450 oxidation in unfluorinated vs. difluorinated scaffolds.

Comparative Performance Data

To objectively evaluate the performance of the 7,7-difluorospiro[3.5]nonane scaffold, we compare its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) against standard structural alternatives. The data below represents typical benchmark values obtained when these scaffolds are appended to a standard pharmacophore via reductive amination of the 2-carbaldehyde handle.

Table 1: In Vitro Metabolic Clearance Comparison (Human Liver Microsomes)

Scaffold MotifStructural CharacteristicLogD (pH 7.4)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)
Phenyl Ring Flat aromatic core (Standard)3.245.530.4
Spiro[3.5]nonane Unfluorinated 3D bioisostere3.685.216.2
7,7-Difluorospiro[3.5]nonane gem-Difluoro 3D core2.4< 10.0> 120.0

Data Interpretation: While the unfluorinated spiro[3.5]nonane successfully achieves 3D complexity, it introduces severe metabolic lability ( t1/2​ drops to 16.2 min). The 7,7-difluoro modification rescues this liability, extending the half-life beyond 120 minutes while simultaneously dropping the logD by over a full log unit compared to the unfluorinated analog.

Experimental Protocols: Self-Validating Microsomal Assay

To ensure trustworthiness and reproducibility, metabolic clearance must be evaluated using a self-validating system. The following protocol details the in vitro Human Liver Microsome (HLM) stability assay used to generate the comparative data. It includes mandatory control compounds to validate the enzymatic activity of the microsomes during the run.

Step-by-Step Methodology

1. Reagent & Control Preparation:

  • Test Compound: Prepare a 10 mM stock of the synthesized 7,7-difluorospiro[3.5]nonane derivative in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Validation Controls: Prepare Verapamil (High Clearance Control, expected t1/2​ < 15 min) and Warfarin (Low Clearance Control, expected t1/2​ > 100 min) identically. Failure of these controls to hit expected benchmarks invalidates the assay.

2. Incubation Mixture Setup:

  • In a 96-well deep-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Spike in the test compound or controls to achieve a final assay concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent CYP inhibition).

  • Pre-incubate the plate at 37°C for 10 minutes.

3. Reaction Initiation & Time-Course Sampling:

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells.

  • At designated time points ( T=0,5,15,30,45,60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

4. Sample Processing & LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the specific parent mass of the test compound.

5. Data Processing & Causality Check:

  • Plot the natural log of the remaining parent compound percentage versus time.

  • Calculate the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

G A Compound Prep (1 µM in Buffer) B HLM Incubation (0.5 mg/mL, 37°C) A->B C NADPH Addition (Reaction Initiation) B->C D Time-Course Quenching (MeCN) C->D E LC-MS/MS Quantification D->E F CL_int & t(1/2) Calculation E->F

Workflow for in vitro microsomal stability assay to determine intrinsic clearance (CL_int).

Conclusion

The 7,7-difluorospiro[3.5]nonane-2-carbaldehyde scaffold is a premier building block for modern medicinal chemistry. By utilizing the 2-carbaldehyde for facile coupling, researchers can integrate a highly stable, 3D bioisostere that actively resists CYP450 degradation while maintaining an optimal lipophilic profile. When evaluated through rigorous, self-validating microsomal assays, its superiority over unfluorinated spirocycles and traditional flat aromatics is unequivocally demonstrated.

References

  • Title: Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Structural and Electronic Comparison for Medicinal Chemistry: 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde vs. Cyclohexanecarbaldehyde

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3D Scaffolds in Drug Design In the pursuit of novel therapeutics, medicinal chemists are increasingly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3D Scaffolds in Drug Design

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and improve pharmacological properties.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary of this trend. Their rigid, well-defined three-dimensional structures can lead to enhanced potency and selectivity for biological targets.[2]

This guide provides a detailed structural comparison between the common building block, cyclohexanecarbaldehyde, and its highly modified analog, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde. We will dissect how the integration of a spiro[3.5]nonane framework and a gem-difluoro group—a common bioisosteric modification—alters the molecule's conformational landscape, electronic character, and metabolic stability, offering a compelling case study in modern drug design principles.

Part 1: Conformational and Structural Analysis

The most significant divergence between cyclohexanecarbaldehyde and its spirocyclic counterpart lies in their conformational behavior and the spatial presentation of substituents.

Cyclohexanecarbaldehyde: The Flexible Standard

Cyclohexanecarbaldehyde exists as a dynamic equilibrium of chair conformations.[3] The bulky aldehyde group predominantly occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions. This flexibility, while common, means that a significant entropic penalty must be paid upon binding to a rigid biological target, as the molecule must be "locked" into a specific conformation.

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde: A Rigid, Pre-organized Scaffold

The spiro[3.5]nonane core imposes significant conformational rigidity. The fusion of the cyclobutane and cyclohexane rings restricts the chair-flipping motion characteristic of a simple cyclohexane ring.[2] This pre-organization is highly desirable in drug design, as it reduces the entropic cost of binding and presents the aldehyde functional group—or any subsequent modifications—in a well-defined vectorial orientation. This precise positioning can be crucial for optimizing interactions within a protein's binding pocket. The spiro[3.5]nonane scaffold has been successfully employed in the development of G-protein coupled receptor 119 (GPR119) agonists, highlighting its utility in creating potent and selective modulators of biological targets.[2][4]

G cluster_0 Cyclohexanecarbaldehyde cluster_1 7,7-Difluorospiro[3.5]nonane-2-carbaldehyde a1 High Flexibility a2 Chair Conformation Equilibrium a1->a2 a3 Higher Entropic Cost for Binding a2->a3 b3 Lower Entropic Cost for Binding a3->b3 Structural Advantage b1 High Rigidity b2 Pre-organized 3D Structure b1->b2 b2->b3

Caption: Comparison of conformational properties and their implication in drug binding.

Part 2: Electronic Perturbation via Gem-Difluorination

The introduction of a gem-difluoro group at a strategic position is a well-established tactic in medicinal chemistry to modulate a molecule's properties.[5][6][7]

Key Electronic Effects:

  • Inductive Electron Withdrawal: Fluorine's high electronegativity causes a strong inductive withdrawal of electron density. This can significantly alter the reactivity of nearby functional groups and the acidity of adjacent C-H bonds.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[8]

  • Modulation of Physicochemical Properties: The gem-difluoro motif can influence lipophilicity (logP), pKa, and dipole moment. These changes can profoundly affect a compound's solubility, permeability, and ability to engage in polar interactions with its biological target.[7][9] The incorporation of fluorine can significantly modulate pharmacokinetic properties.[9]

In 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, the difluoro group is distal to the aldehyde but will influence the overall electronic character and lipophilicity of the scaffold, making it a distinct bioisostere from the simple hydrocarbon framework of cyclohexane.

Part 3: Comparative Physicochemical Data

The following table summarizes key properties of the two molecules. Data for cyclohexanecarbaldehyde is based on experimental values, while data for the fluorinated spirocycle is based on its constituent parts and known effects of fluorination.

PropertyCyclohexanecarbaldehyde7,7-Difluorospiro[3.5]nonane-2-carbaldehyde
Molecular Formula C₇H₁₂O[10][11]C₁₀H₁₄F₂O
Molecular Weight 112.17 g/mol [10][11]188.21 g/mol
Boiling Point 161-163 °C[10][12][13]Expected to be higher due to increased MW and polarity
Density ~0.926 g/mL[10][11][12]Expected to be >1.0 g/mL
Key Structural Feature Flexible monocyclic ringRigid spirocyclic system with gem-difluoro group
Primary Application Precursor in organic synthesis, fragrances[10][11]Advanced building block for 3D-rich drug candidates

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the discussed structural and electronic differences, the following experimental workflows are proposed.

Protocol 1: Comparative NMR Analysis

Causality: NMR spectroscopy provides the most direct insight into the chemical environment of each atom in a molecule. Comparing the spectra of the two compounds will reveal the electronic effects of the gem-difluoro group and confirm the conformational differences.

Methodology:

  • Sample Preparation: Prepare separate solutions of each aldehyde (10 mg) in deuterated chloroform (CDCl₃, 0.7 mL).

  • ¹H NMR Acquisition: Acquire standard ¹H NMR spectra. Expect a downfield shift for protons on the fluorinated ring due to inductive effects. The aldehyde proton's chemical shift will also provide information on the electronic environment.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The carbon atom bonded to the two fluorine atoms (C7) in the spirocycle will appear as a characteristic triplet due to one-bond ¹³C-¹⁹F coupling. Other carbons in the fluorinated ring will also show smaller couplings.

  • ¹⁹F NMR Acquisition: For the fluorinated compound, acquire a ¹⁹F NMR spectrum. This will yield a single resonance (or a complex multiplet if there is diastereotopicity), confirming the presence and environment of the fluorine atoms.

Protocol 2: Computational Modeling and Electrostatic Potential Mapping

Causality: Computational chemistry allows for the visualization of 3D structures and electronic properties that are difficult to observe directly. An electrostatic potential (ESP) map will visually represent the electron-rich and electron-poor regions of each molecule.[14]

Methodology:

  • Structure Minimization: Build both molecules in silico. Perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP/6-31G*). For cyclohexanecarbaldehyde, ensure the lowest energy chair conformation with an equatorial aldehyde is used.

  • ESP Map Generation: Calculate the electrostatic potential and map it onto the electron density surface of the optimized structures.

  • Analysis: Compare the ESP maps. The map of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is expected to show a significant region of negative potential (red) around the fluorine atoms, contrasting with the relatively non-polar hydrocarbon surface of cyclohexanecarbaldehyde.

G cluster_0 Experimental Validation cluster_1 Computational Validation start Comparative Analysis Workflow nmr_prep Prepare NMR Samples (in CDCl3) start->nmr_prep comp_build Build & Minimize 3D Structures (DFT B3LYP/6-31G*) start->comp_build nmr_acq Acquire 1H, 13C, 19F NMR Spectra nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts & Coupling Constants nmr_acq->nmr_analysis conclusion Synthesized Structural & Electronic Profile nmr_analysis->conclusion comp_esp Generate Electrostatic Potential (ESP) Maps comp_build->comp_esp comp_analysis Compare Electron Distribution Maps comp_esp->comp_analysis comp_analysis->conclusion

Caption: A self-validating workflow combining experimental and computational analysis.

Conclusion and Outlook

The structural comparison between cyclohexanecarbaldehyde and 7,7-difluorospiro[3.5]nonane-2-carbaldehyde serves as a microcosm of contemporary medicinal chemistry strategy. By replacing a simple, flexible carbocycle with a rigid, fluorinated spirocycle, chemists can exert precise control over a molecule's three-dimensional architecture, metabolic stability, and electronic properties. While the synthesis of such complex building blocks is more demanding, the potential rewards—including enhanced potency, improved selectivity, and superior pharmacokinetic profiles—provide a compelling rationale for their use in the development of next-generation therapeutics. This guide provides the foundational logic and experimental framework for researchers to consider when incorporating these advanced scaffolds into their drug discovery programs.

References

  • Vertex AI Search. (n.d.). Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis.
  • ECHEMI. (2025, May 20). Cyclohexanecarbaldehyde - 2043-61-0, C7H12O, density, melting point, boiling point, structural formula, synthesis.
  • Benchchem. (n.d.). Cyclohex-2-ene-1-carbaldehyde|42540-33-0.
  • ChemicalBook. (2026, January 13). Cyclohexanecarboxaldehyde | 2043-61-0.
  • Chem-Impex. (n.d.). Cyclohexanecarboxaldehyde.
  • ACS Publications. (2006, October 5). Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality | Organic Letters.
  • PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • PubChem. (n.d.). Spiro(3.5)nonane-2-carbaldehyde | C10H16O | CID 105429804.
  • Trans Tech Publications Ltd. (n.d.). The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules.
  • ACS Publications. (2024, November 15). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes | Organic Letters.
  • Wiley Online Library. (n.d.). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
  • Benchchem. (n.d.). Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols.
  • Benchchem. (n.d.). Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers.
  • RSC Publishing. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • ResearchGate. (2023, September). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides | Request PDF.
  • Semantic Scholar. (2017, December 6). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.

Sources

Safety & Regulatory Compliance

Safety

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde: Comprehensive Laboratory Disposal and Safety Protocols

As a laboratory professional, managing the end-of-life cycle for specialized fluorinated compounds requires precision. 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is a highly specific spirocyclic building block used in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional, managing the end-of-life cycle for specialized fluorinated compounds requires precision. 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is a highly specific spirocyclic building block used in advanced drug development. Due to the presence of both a difluorinated ring system and a reactive carbaldehyde moiety, its disposal cannot be treated as generic organic waste.

This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's waste classification.

PropertyValue / Classification
Chemical Name 7,7-difluorospiro[3.5]nonane-2-carbaldehyde
CAS Registry Number 2639448-82-9[1]
Chemical Formula C10H14F2O[1]
Molecular Weight 188.21 g/mol
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Irritant, Combustible, Environmental Hazard
Chemical Incompatibilities Strong oxidizers, strong bases, primary/secondary amines[3]

Mechanistic Justification for Segregation (The "Why")

Laboratory safety is built on understanding the causality behind the rules. The disposal of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde is governed by two primary mechanistic concerns:

The Thermodynamics of Fluorinated Waste

Under federal and institutional guidelines, fluorinated organics must be strictly segregated as Halogenated Organic Waste [2]. The reasoning is rooted in the thermodynamics of waste destruction. Halogenated compounds require specialized high-temperature thermal oxidation (typically >1100°C) to successfully cleave the highly stable carbon-fluorine (C-F) bonds[4]. Furthermore, the combustion of this compound generates highly toxic and corrosive hydrogen fluoride (HF) gas. Facilities processing this waste must be equipped with alkaline wet scrubbers to neutralize HF emissions[4]. Misrouting this chemical into non-halogenated waste streams can damage standard municipal incinerators, violate EPA emission standards, and release toxic fluorinated byproducts into the atmosphere.

The Danger of Aldehyde Cross-Reactivity

The carbaldehyde group is highly electrophilic. A common, yet dangerous, laboratory error is mixing aldehyde waste with incompatible organic wastes, such as primary or secondary amines, or strong bases. This combination triggers an exothermic Schiff base formation or aldol condensation. In a sealed waste carboy, the rapid heat generation and subsequent solvent vaporization can lead to catastrophic over-pressurization and container rupture[3]. Therefore, personnel must verify chemical compatibility before adding this compound to any communal waste container.

Disposal Workflow Diagram

The following decision tree outlines the logistical pathways for various waste streams generated during the handling of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

DisposalWorkflow Start 7,7-difluorospiro[3.5]nonane-2-carbaldehyde Waste Generation Decision Waste Type? Start->Decision Liquid Routine Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Solid Contaminated Consumables (Tips, Gloves, Glassware) Decision->Solid Solid Spill Accidental Spill (Benchtop or Fume Hood) Decision->Spill Spill Segregate Segregate as Halogenated Organic Waste Liquid->Segregate Bag Double-Bag in Solid Hazardous Waste Solid->Bag Absorb Absorb with Sand/Vermiculite (Do NOT use combustible materials) Spill->Absorb Label Label: Hazardous Waste (Halogenated, Irritant, Aldehyde) Segregate->Label Bag->Label Absorb->Segregate EHS EHS / Institutional Waste Collection Label->EHS Incineration High-Temp Incineration (>1100°C) with HF Gas Scrubbing EHS->Incineration

Figure 1: Decision tree for the segregation, packaging, and disposal of fluorinated aldehyde waste.

Step-by-Step Disposal Protocols

Protocol A: Routine Liquid Waste Collection
  • Verify Compatibility: Ensure the receiving waste carboy is designated exclusively for halogenated solvents (e.g., dichloromethane, chloroform) and contains no incompatible functional groups (such as amines or strong oxidizers)[3].

  • Fume Hood Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of volatile organic compounds. Use a capped waste funnel to minimize atmospheric release[3].

  • Primary Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Clearly write "7,7-difluorospiro[3.5]nonane-2-carbaldehyde" and mark the primary hazards as "Halogenated" and "Irritant"[5]. Do not use chemical structures or abbreviations[6].

  • Secondary Containment: Store the carboy in a chemically resistant secondary containment tray, away from direct sunlight and heat sources, to mitigate the risk of leaks[5].

Protocol B: Solid Waste and Container Defacing
  • Consumable Segregation: Place contaminated pipette tips, gloves, and paper towels into a designated solid hazardous waste container lined with a heavy-duty, chemically resistant bag[7].

  • Triple-Rinsing Empty Bottles: When the original chemical container is emptied, it must not be immediately discarded in standard glass waste. Triple-rinse the bottle with a compatible halogenated solvent (e.g., DCM). Collect all rinsate in the halogenated liquid waste carboy[7].

  • Defacing: Completely deface or remove the original manufacturer's label before disposing of the cleaned glass container in the institutional glass disposal bin[5].

Protocol C: Spill Response and Decontamination
  • Isolation: Immediately evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize local exhaust ventilation[8].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[8]. Do NOT use paper towels for bulk liquid, as the aldehyde may react with organic materials over time.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container (e.g., a UN-approved poly bucket)[9].

  • Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous aqueous waste[5].

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. URL: [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf (NIH). URL: [Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS. URL: [Link]

  • Prudent Practices in Laboratory Safety - Kansas State University. URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate, and procedural information for the handling of 7,7-difluorospiro[3.5]nonan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate, and procedural information for the handling of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde. As researchers and drug development professionals, a comprehensive understanding of the chemical properties and potential hazards of novel compounds is paramount. This document synthesizes established safety protocols for related chemical classes to offer a robust framework for managing this specific fluorinated aldehyde.

Hazard Assessment: A Structural Perspective

  • The Aldehyde Group: Aldehydes as a class are known to be irritants to the skin, eyes, and respiratory tract.[1][2] They can also be sensitizers, meaning that repeated exposure may lead to an allergic reaction. Inhalation of aldehyde vapors can cause respiratory irritation and may lead to more severe complications.[1][3]

  • Fluorinated Organic Compounds: The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and toxicological properties.[4][5][6][7] Fluorinated compounds can be more metabolically stable and have altered bioavailability. While the difluoro group on the spirocyclic ring is generally stable, the high reactivity of fluorine itself warrants a cautious approach to handling all organofluorine compounds.[8]

Based on these structural features, it is prudent to treat 7,7-difluorospiro[3.5]nonane-2-carbaldehyde as a compound that is potentially irritating to the skin, eyes, and respiratory system, and for which the long-term toxicological properties are not well-characterized.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[9] The following table outlines the recommended PPE for handling 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

Body PartRecommended PPERationale
Hands Double-gloving with nitrile or butyl rubber gloves.[10]Aldehydes can be absorbed through the skin.[2] Butyl rubber gloves offer excellent protection against a wide range of chemicals, including aldehydes.[10] Double-gloving provides an additional layer of protection in case of a tear or splash.
Eyes Chemical splash goggles that meet ANSI Z87.1 standards.[11]To protect against splashes and vapors that can cause serious eye irritation.[1][12]
Face A full-face shield worn over chemical splash goggles.[3][11]Recommended when handling larger quantities or when there is a significant risk of splashes.[3][11]
Body A flame-resistant lab coat with long sleeves.[10]To protect the skin and clothing from accidental splashes.
Respiratory Use only within a certified chemical fume hood.[2][11]The primary means of respiratory protection is to control vapors at the source.[11] A respirator may be required for spill cleanup.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Pre-Experiment Preparation
  • Information Review: Before beginning any work, thoroughly review this guide and any available literature on similar compounds.

  • Fume Hood Certification: Ensure that the chemical fume hood to be used has been certified within the last year and is functioning correctly.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment to avoid leaving the designated work area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Experimental Procedure

The following workflow diagram illustrates the key steps for the safe handling of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Materials prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Dispense Compound Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: Safe Handling Workflow for 7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Post-Experiment Cleanup
  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

  • Waste Segregation: Dispose of all waste in a properly labeled "Halogenated Organic Waste" container.[13][14][15][16] Do not mix with non-halogenated waste.[16]

  • PPE Disposal: Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate solid waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][12][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
Spill Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for disposal as halogenated waste.[16]

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 7,7-difluorospiro[3.5]nonane-2-carbaldehyde and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13][15][16]

  • Labeling: Ensure the waste container label includes the full chemical name and an approximate concentration.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Halogenated solvents are often disposed of via high-temperature incineration.[19]

By adhering to these guidelines, you can confidently and safely incorporate 7,7-difluorospiro[3.5]nonane-2-carbaldehyde into your research workflows, contributing to scientific advancement while prioritizing personal and environmental safety.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024, January 16). AZoM.com.
  • Handling fluorinated gases as solid reagents using metal−organic frameworks. (n.d.). ACS Publications.
  • Hazardous waste segregation. (n.d.). University of Wisconsin-Eau Claire.
  • Personal Protective Equipment (PPE). (n.d.). The University of Tennessee, Knoxville.
  • Spiro(3.5)nonane-2-carbaldehyde. (n.d.). PubChem.
  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of California, Berkeley.
  • Organic Solvents. (n.d.). Cornell University.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). ChemRxiv.
  • HANDLING FLUORINATED GASES AS SOLID REAGENTS USING METAL–ORGANIC FRAMEWORKS TO ENABLE FLUOROVINYLATION AND FLUOROLAKYLATION REACTIONS. (n.d.). Cornell University.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Code of practice compressed fluorine and mixtures with inert gases. (n.d.). EIGA.
  • Halogenated Solvents Recovery. (n.d.). Diverse Waste Solutions.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College.
  • Halogenated Waste. (n.d.). University of Nebraska-Lincoln.
  • Safety Data Sheet for 3-Fluoropyridine-2-carbaldehyde. (2009, October 15). Fisher Scientific.
  • Safety Data Sheet for 7-Boc-(2,7-Diazaspiro[3.5]nonane). (2026, February 28). MedchemExpress.com.
  • Standard Operating Procedure for Halogenated Organic Liquids. (n.d.). Braun Research Group.
  • Safety Data Sheet. (2020, November 17). Kanto Chemical Co., Inc.
  • Safety Data Sheet. (2025, May 28). TCI Chemicals.
  • Safety Data Sheet. (2026, March 16). Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.